What are the chemical properties of beta-Alanine, N-ethyl-N-phenyl-, methyl ester?
Prepared by: Gemini, Senior Application Scientist Introduction In the landscape of modern drug discovery and organic synthesis, N-substituted β-amino acid esters represent a class of compounds with significant potential....
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and organic synthesis, N-substituted β-amino acid esters represent a class of compounds with significant potential. Their structural motifs are found in a variety of biologically active molecules and serve as versatile intermediates for the synthesis of more complex chemical entities. This guide focuses on the chemical properties of a specific member of this class: beta-Alanine, N-ethyl-N-phenyl-, methyl ester (IUPAC Name: methyl 3-(N-ethylanilino)propanoate).
This document provides a comprehensive overview of the available technical information for this compound, intended for researchers, scientists, and professionals in drug development. The content herein is synthesized from established chemical principles and data from analogous compounds to provide a robust technical profile.
Chemical Identity and Physicochemical Properties
beta-Alanine, N-ethyl-N-phenyl-, methyl ester is a tertiary amine and a methyl ester derivative of the N-ethyl, N-phenyl substituted β-alanine. Its core structure consists of an N-ethylaniline moiety connected to a propanoate methyl ester at the β-position.
Table 1: Physicochemical Properties of beta-Alanine, N-ethyl-N-phenyl-, methyl ester and Related Compounds
Property
Value for beta-Alanine, N-ethyl-N-phenyl-, methyl ester
Value for N-Methyl-N-phenyl-beta-alanine ethyl ester
Note: Some data for the target compound are predicted based on its structure and data from the closely related ethyl ester.
Synthesis and Reactivity
Proposed Synthetic Pathway
A common and efficient method for the synthesis of β-amino esters is the aza-Michael addition of an amine to an α,β-unsaturated ester. For the synthesis of beta-Alanine, N-ethyl-N-phenyl-, methyl ester, a plausible route involves the reaction of N-ethylaniline with methyl acrylate.
Figure 1: Proposed synthesis of beta-Alanine, N-ethyl-N-phenyl-, methyl ester.
Experimental Protocol (Proposed)
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-ethylaniline (1.0 equivalent) and methyl acrylate (1.1 equivalents) in a suitable solvent such as ethanol.
Catalysis: Add a catalytic amount of a Lewis or Brønsted acid (e.g., trifluoromethanesulfonic acid) to the mixture.
Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine.
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired beta-Alanine, N-ethyl-N-phenyl-, methyl ester.
Reactivity Profile
Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, N-ethyl-N-phenyl-β-alanine. This carboxylic acid derivative can then be used for further functionalization, such as amide bond formation in peptide synthesis.
Reduction: The ester can be reduced to the corresponding amino alcohol, 3-(N-ethylanilino)propan-1-ol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
N-Dealkylation: While generally stable, under certain harsh conditions, the N-ethyl group could potentially be cleaved.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
Aromatic Protons: Multiplets in the range of δ 6.7-7.3 ppm corresponding to the protons on the phenyl ring.
Methylene Protons (Propanoate Chain): Two triplets, one around δ 2.6-2.8 ppm (CH₂ adjacent to the ester) and another around δ 3.5-3.7 ppm (CH₂ adjacent to the nitrogen).
Methyl Ester Protons: A singlet at approximately δ 3.6-3.7 ppm.
Ethyl Group Protons: A quartet around δ 3.3-3.5 ppm (CH₂) and a triplet around δ 1.1-1.3 ppm (CH₃).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Carbonyl Carbon: A peak in the region of δ 172-174 ppm.
Aromatic Carbons: Multiple peaks between δ 112-150 ppm.
Methyl Ester Carbon: A peak around δ 51-52 ppm.
Propanoate and Ethyl Carbons: Peaks in the aliphatic region (δ 12-50 ppm).
IR (Infrared) Spectroscopy
C=O Stretch (Ester): A strong absorption band around 1735 cm⁻¹.
C-N Stretch: An absorption band in the region of 1350-1000 cm⁻¹.
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.
Mass Spectrometry
Molecular Ion Peak (M⁺): A peak at m/z = 207.
Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃, m/z = 176), the entire ester group (-COOCH₃, m/z = 148), and cleavage of the propanoate chain.
Potential Applications and Biological Relevance
Derivatives of N-aryl-β-alanine are recognized for their potential biological activities, which can include antibacterial, antiviral, fungicidal, anti-inflammatory, and anticancer properties.[1] The incorporation of N-alkylated amino acids into peptides can enhance their pharmacokinetic properties, such as membrane permeability and metabolic stability.[4]
Given its structure, beta-Alanine, N-ethyl-N-phenyl-, methyl ester could serve as a valuable building block in the synthesis of:
Peptidomimetics: Where the N-ethyl-N-phenyl-β-alanine core can introduce conformational constraints and improve biological activity and stability.
Novel Heterocyclic Systems: The functional groups present allow for cyclization reactions to form various heterocyclic scaffolds of medicinal interest.
Small Molecule Drug Candidates: As a lead compound for optimization in various therapeutic areas.
An In-depth Technical Guide to the Physical Properties of Methyl 3-(N-ethylanilino)propanoate (CAS 21608-06-0)
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-(N-ethylanilino)propanoate, registered under CAS number 21608-06-0, is an organic compound that belongs to the class of aromatic amine...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(N-ethylanilino)propanoate, registered under CAS number 21608-06-0, is an organic compound that belongs to the class of aromatic amines and esters. Its chemical structure, featuring an N-alkylaniline moiety and a methyl ester group, makes it a valuable intermediate in various synthetic applications, including the development of pharmaceuticals and other specialty chemicals. Understanding the physical properties of this compound is paramount for its effective handling, characterization, and utilization in research and development. This guide provides a comprehensive overview of the known and predicted physical characteristics of methyl 3-(N-ethylanilino)propanoate, offering insights into its molecular behavior and practical considerations for its use in a laboratory setting.
The molecular structure consists of a benzene ring substituted with an ethylamino group, which is further functionalized with a 3-methoxycarbonylpropyl chain. This combination of an aromatic amine and an aliphatic ester dictates its physical and chemical properties.
Physicochemical Properties
A summary of the key physical properties of methyl 3-(N-ethylanilino)propanoate is presented in the table below. It is important to note that while some of these properties are reported in chemical databases, detailed experimental procedures for their determination are not extensively published. The values should therefore be considered as reported or calculated, and experimental verification is recommended for critical applications.
The accurate determination of physical properties is crucial for the identity, purity, and application of a chemical compound. The following outlines the standard methodologies for measuring the key physical parameters of a liquid sample like methyl 3-(N-ethylanilino)propanoate.
Boiling Point Determination
The boiling point is a fundamental property that indicates the temperature at which a liquid's vapor pressure equals the external pressure. For a novel or less-studied compound, this is typically determined by distillation or a micro-boiling point method.[2][3]
Workflow for Boiling Point Determination via Distillation:
Caption: Workflow for boiling point determination.
Density Measurement
Density, the mass per unit volume, is another important characteristic property. It is typically measured using a pycnometer or a digital density meter.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, ethyl, and propanoate protons.
Aromatic Protons: Multiplets in the range of δ 6.5-7.3 ppm.
Ethyl Group (CH₂): A quartet around δ 3.3-3.5 ppm.
Ethyl Group (CH₃): A triplet around δ 1.1-1.3 ppm.
Propanoate Methylene Protons (-NCH₂CH₂-): Two triplets, one around δ 3.5-3.7 ppm and the other around δ 2.5-2.7 ppm.
Methyl Ester Protons (OCH₃): A singlet around δ 3.6-3.7 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton.
Aromatic Carbons: Signals in the range of δ 110-150 ppm.
Ester Carbonyl Carbon: A signal around δ 172-174 ppm.
Methoxy Carbon (-OCH₃): A signal around δ 51-52 ppm.
N-Ethyl and Propanoate Carbons: Signals in the aliphatic region (δ 10-60 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for its functional groups.
C=O Stretch (Ester): A strong absorption band around 1735 cm⁻¹.
C-O Stretch (Ester): A strong absorption band in the region of 1250-1100 cm⁻¹.
C-N Stretch (Aromatic Amine): An absorption band around 1340-1250 cm⁻¹.
C-H Stretch (Aromatic and Aliphatic): Bands in the region of 3100-2850 cm⁻¹.
C=C Stretch (Aromatic): Bands in the region of 1600-1450 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 207. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a peak at m/z = 176, and cleavage of the propanoate side chain.
Solubility Profile (Predicted)
The solubility of a compound is dictated by its polarity and ability to form intermolecular interactions with the solvent.
Water Solubility: Due to the presence of a relatively large non-polar aromatic ring and hydrocarbon chains, methyl 3-(N-ethylanilino)propanoate is expected to have low solubility in water. Esters can act as hydrogen bond acceptors, which may impart slight solubility.[4][5]
Organic Solvents: It is predicted to be soluble in a wide range of common organic solvents such as alcohols, ketones, esters, and chlorinated hydrocarbons, owing to its organic nature.[6]
Workflow for Solubility Determination:
Caption: Workflow for solubility determination.
Safety and Handling
Hazard Statements (Predicted): May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
Precautionary Statements:
Wear protective gloves, protective clothing, and eye/face protection.
Use only in a well-ventilated area.
Avoid breathing dust/fume/gas/mist/vapors/spray.
Wash hands thoroughly after handling.
In case of contact with eyes, rinse cautiously with water for several minutes.
It is imperative to handle this compound in a chemical fume hood and to consult a comprehensive safety data sheet from the supplier before use.
Conclusion
Methyl 3-(N-ethylanilino)propanoate is a chemical intermediate with a defined set of physical properties that are crucial for its application in organic synthesis. While some fundamental properties are documented, a comprehensive experimental characterization, particularly spectroscopic data, is not widely published. This guide has provided a summary of the available information and a scientifically grounded prediction of its spectral and solubility characteristics. Researchers and drug development professionals should use this guide as a starting point and are strongly encouraged to perform their own analytical characterization to confirm these properties for their specific applications.
References
PubChem. N-ethyl-3-methylaniline. National Center for Biotechnology Information. [Link].
ACS Publications. Solubility Correlations of Common Organic Solvents. Organic Process Research & Development. [Link].
An In-Depth Technical Guide to the Structure and Characterization of Methyl N-ethyl-N-phenyl-beta-alaninate
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Methyl N-ethyl-N-phenyl-beta-alaninate, a compound of interest in synthetic and medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl N-ethyl-N-phenyl-beta-alaninate, a compound of interest in synthetic and medicinal chemistry. We will delve into its synthesis, detailed structural characterization, and the rationale behind the analytical techniques employed.
Introduction: The Significance of N-Substituted β-Amino Esters
Methyl N-ethyl-N-phenyl-beta-alaninate belongs to the class of N-substituted β-amino acid esters. These structural motifs are of considerable interest in drug discovery and development. The incorporation of β-amino acids into peptides can enhance their stability against enzymatic degradation, and the N-substitution can further modulate pharmacokinetic properties such as membrane permeability and bioavailability.[1] As such, compounds like Methyl N-ethyl-N-phenyl-beta-alaninate serve as valuable intermediates and building blocks for the synthesis of complex bioactive molecules and peptidomimetics.[1]
Molecular Structure and Properties
A clear understanding of the physicochemical properties of Methyl N-ethyl-N-phenyl-beta-alaninate is fundamental to its application and analysis.
Synthesis of Methyl N-ethyl-N-phenyl-beta-alaninate
The most direct and efficient method for the synthesis of Methyl N-ethyl-N-phenyl-beta-alaninate is the aza-Michael addition of N-ethylaniline to methyl acrylate. This reaction is a classic example of conjugate addition and can often be performed under mild conditions.
Caption: Synthesis of Methyl N-ethyl-N-phenyl-beta-alaninate via Aza-Michael Addition.
Field-Proven Insights into the Synthetic Protocol
While various catalysts can be employed to promote the Michael addition, a key insight for this particular transformation is that the reaction can proceed efficiently without any catalyst or solvent. This "green chemistry" approach not only simplifies the workup procedure but also reduces the environmental impact of the synthesis. The inherent nucleophilicity of N-ethylaniline is sufficient to initiate the conjugate addition to the electron-deficient alkene of methyl acrylate.
Detailed Experimental Protocol
Materials:
N-Ethylaniline (≥98%)
Methyl acrylate (≥99%, stabilized)
Diethyl ether (anhydrous)
Magnesium sulfate (anhydrous)
Round-bottom flask
Magnetic stirrer
Reflux condenser
Rotary evaporator
Procedure:
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-ethylaniline (1.0 equivalent).
With gentle stirring, add methyl acrylate (1.1 equivalents) dropwise at room temperature. Note: The reaction is often exothermic, and a slight warming of the flask may be observed.
After the addition is complete, continue to stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion of the reaction, the excess methyl acrylate and any volatile impurities are removed under reduced pressure using a rotary evaporator.
The resulting crude oil is then purified by vacuum distillation to yield pure Methyl N-ethyl-N-phenyl-beta-alaninate.
Structural Characterization: A Self-Validating System
A battery of spectroscopic techniques is employed to unequivocally confirm the structure and purity of the synthesized Methyl N-ethyl-N-phenyl-beta-alaninate. The data from each analysis should be cross-consistent, providing a self-validating confirmation of the target molecule's identity.
Caption: A comprehensive workflow for the structural characterization of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.
Aromatic Protons: Expect a series of multiplets in the aromatic region (typically δ 7.2-6.7 ppm) corresponding to the protons on the phenyl ring.
Ethyl Group: An ethyl group will exhibit a quartet (CH₂) and a triplet (CH₃) due to spin-spin coupling. The quartet for the methylene protons (N-CH₂-CH₃) is expected to be downfield due to the influence of the nitrogen atom.
Propionate Backbone: The two methylene groups of the β-alaninate backbone (-N-CH₂-CH₂-COOCH₃) will appear as two distinct signals, likely triplets, due to coupling with each other. The methylene group adjacent to the nitrogen will be further downfield than the one adjacent to the carbonyl group.
Methyl Ester: A sharp singlet corresponding to the three protons of the methyl ester group (COOCH₃) will be present, typically in the range of δ 3.6-3.7 ppm.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Carbonyl Carbon: A signal in the downfield region (around 172 ppm) is characteristic of the ester carbonyl carbon.
Aromatic Carbons: Several signals will be present in the aromatic region (approximately 112-148 ppm).
Aliphatic Carbons: Signals corresponding to the ethyl group carbons, the propionate backbone carbons, and the methyl ester carbon will be observed in the upfield region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation pattern.
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (207.27).
Fragmentation Pattern: Common fragmentation pathways for this molecule include the loss of the methoxy group (-OCH₃) from the ester, cleavage of the ethyl group, and fragmentation of the propionate chain. The resulting fragment ions provide further confirmation of the molecule's structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Wavenumber (cm⁻¹)
Functional Group
Vibrational Mode
~1735
C=O (Ester)
Stretch
~1600, ~1500
C=C (Aromatic)
Stretch
~1200
C-O (Ester)
Stretch
~1350
C-N (Aromatic Amine)
Stretch
~2950
C-H (Aliphatic)
Stretch
The presence of a strong absorption band around 1735 cm⁻¹ is a key indicator of the ester carbonyl group.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the synthesized compound and for its quantification.
Protocol Outline:
Column: A reverse-phase C18 column is typically suitable for this type of analysis.
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.[2] For mass spectrometry-compatible methods, formic acid can be used as an additive instead of phosphoric acid.[2]
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is appropriate.
By employing this multi-technique approach, a high degree of confidence in the structure and purity of Methyl N-ethyl-N-phenyl-beta-alaninate can be achieved, ensuring its suitability for subsequent applications in research and development.
References
SIELC Technologies. (2018, February 16). β-Alanine, N-ethyl-N-phenyl-, methyl ester. Retrieved from [Link]
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056). Retrieved from [Link]
Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322. Retrieved from [Link]
PubChem. (n.d.). beta-Alanine, N-phenyl-, ethyl ester. Retrieved from [Link]
PubChem. (n.d.). beta-Alanine, N-ethyl-N-phenyl-, methyl ester. Retrieved from [Link]
ResearchGate. (2025, August 7). Synthesis and NMR characterization of β-alanine-bridged hemispherodextrin, a very efficient chiral selector in EKC. Retrieved from [Link]
Chemsrc. (2025, August 25). beta-Alanine, N-ethyl-N-phenyl-,methyl ester. Retrieved from [Link]
ResearchGate. (n.d.). Calculated results of aza-Michael addition of aniline to methyl acrylate (AAM). Activation free energies (ΔG≠298) in kJ/mol. Retrieved from [Link]
MDPI. (n.d.). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Retrieved from [Link]
Human Metabolome Database. (n.d.). Showing metabocard for beta-Alanine (HMDB0000056). Retrieved from [Link]
Google Patents. (n.d.). US3734970A - Preparation of methyl-beta-phenyl-ethyl-ether.
Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.
MDPI. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link]
Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved from [Link]
PubChem. (n.d.). Beta-Alanine. Retrieved from [Link]
International Journal of Scientific & Engineering Research. (2018). Michael Addition Reaction Under Green Chemistry. Retrieved from [Link]
Springer Nature. (2018, August 27). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Retrieved from [Link]
NIST. (n.d.). Aniline, N-methyl-. Retrieved from [Link]
ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]
ATB. (n.d.). N-Ethyl-N-methylethanamine. Retrieved from [Link]
Potential biological activity of N-ethyl-N-phenyl-beta-alanine derivatives
An In-Depth Technical Guide to the Potential Biological Activity of N-ethyl-N-phenyl-beta-alanine Derivatives Authored by: A Senior Application Scientist Foreword: The Untapped Potential of Modified Beta-Amino Acids In t...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Potential Biological Activity of N-ethyl-N-phenyl-beta-alanine Derivatives
Authored by: A Senior Application Scientist
Foreword: The Untapped Potential of Modified Beta-Amino Acids
In the landscape of modern drug discovery, the quest for novel chemical scaffolds that offer both biological efficacy and favorable pharmacokinetic profiles is perpetual. Beta-amino acids, and specifically their N-substituted derivatives, represent a compelling yet underexplored frontier. Unlike their alpha-amino acid counterparts, the unique structural architecture of beta-amino acids imparts a greater conformational flexibility and resistance to enzymatic degradation, making them attractive building blocks for peptidomimetics and small molecule therapeutics. This guide delves into the specific potential of N-ethyl-N-phenyl-beta-alanine derivatives, a class of compounds at the intersection of several promising pharmacological domains. Drawing upon established principles of medicinal chemistry and the known activities of related structures, we will construct a scientifically rigorous framework for the investigation of these molecules.
The Strategic Advantage of the N-ethyl-N-phenyl-beta-alanine Scaffold
The core structure of N-ethyl-N-phenyl-beta-alanine combines several features that suggest a high potential for biological activity. The β-alanine backbone provides metabolic stability, while the N-phenyl group introduces aromaticity, a key feature for various receptor-ligand interactions, including π-π stacking and hydrophobic interactions. The N-ethyl group further modulates the lipophilicity and steric profile of the molecule, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
β-Phenylalanine derivatives (β-PADs) are a structurally related family of therapeutic interest, serving as components of drugs or as starting materials for key compounds.[1] As scaffolds, β-PADs offer great diversity and modularity, a chiral pseudopeptidic character that allows for recognition by natural systems, and greater stability than natural α-amino acids.[1] This inherent stability and potential for biological recognition are foundational to the therapeutic promise of N-ethyl-N-phenyl-beta-alanine derivatives.
Hypothesized Biological Activities and Mechanistic Rationale
Based on the known activities of structurally analogous compounds, we can hypothesize several promising avenues for the biological investigation of N-ethyl-N-phenyl-beta-alanine derivatives.
Anticancer Activity
A significant body of research points to the anticancer potential of β-phenylalanine derivatives.[1] For instance, structure-activity relationship (SAR) analysis of a series of β-PADs led to the identification of compounds with promising activity against Eukaryotic Elongation Factor-2 Kinase (eEF2K), a target involved in angiogenesis and tumor resistance to chemotherapy.[1] One such compound demonstrated an IC50 of 18.7 μM against eEF2K and anti-proliferative activity in a xenograft murine breast cancer model.[1]
Furthermore, the N-acyl-beta-alanine amide scaffold has been explored for its antiproliferative effects.[2] Starting from an N-homofarnesoyl-beta-alanine amide lead, it was shown that the acyl moiety could be replaced by various aliphatic and aromatic groups without loss of activity, highlighting the versatility of the beta-alanine core.[2]
Hypothesis: N-ethyl-N-phenyl-beta-alanine derivatives, particularly those with appropriate substitutions on the phenyl ring, could exhibit anticancer activity by targeting key kinases or other proteins involved in cancer cell proliferation and survival. The N-phenyl group could be crucial for binding to aromatic pockets in enzyme active sites.
Kinase Inhibition
The potential for kinase inhibition is a recurring theme. Ethyl N-ethyl-beta-alaninate, a related compound, has been shown to inhibit tyrosine kinase and adenosine kinase.[3] Kinases are a major class of drug targets, particularly in oncology and immunology. The N-phenyl group of our target compounds could be designed to mimic the hinge-binding motifs of known kinase inhibitors.
Hypothesis: N-ethyl-N-phenyl-beta-alanine derivatives could act as inhibitors of various kinases, with specificity being tunable through modifications to the phenyl ring and the beta-alanine backbone.
Antimicrobial Properties
Derivatives of beta-alanine have demonstrated significant antimicrobial activity.[4] A study on esters, amides, and anilides of 3-benzamido propionic acid revealed compounds with potent antifungal and antibacterial properties.[4] For example, one derivative was found to be more potent than fluconazole against Candida albicans.[4] The lipophilicity and electronic properties of the aromatic substituents were found to be critical for activity.
Hypothesis: By modulating the substituents on the N-phenyl ring of N-ethyl-N-phenyl-beta-alanine, it may be possible to develop derivatives with broad-spectrum or targeted antimicrobial activity.
Glucagon Receptor Antagonism
Novel beta-alanine derivatives have been identified as orally available glucagon receptor antagonists.[5] Optimization of an initial hit led to potent antagonists that were efficacious in lowering blood glucose levels in a diabetic animal model.[5] This suggests that the beta-alanine scaffold can be adapted to target G-protein coupled receptors (GPCRs).
Hypothesis: The N-ethyl-N-phenyl-beta-alanine scaffold could be a starting point for the design of novel modulators of GPCRs, including the glucagon receptor, with potential applications in metabolic diseases.
Strategic Synthesis of N-ethyl-N-phenyl-beta-alanine Derivatives
The synthesis of N-ethyl-N-phenyl-beta-alanine derivatives can be approached through several established methods. A key consideration is the introduction of the N-ethyl and N-phenyl groups.
General Synthetic Workflow
A plausible synthetic route would involve the N-alkylation and N-arylation of a beta-alanine ester, followed by hydrolysis to the free acid if desired.
Caption: A general synthetic workflow for N-ethyl-N-phenyl-beta-alanine derivatives.
Detailed Experimental Protocol: Synthesis of N-ethyl-N-phenyl-beta-alanine
Step 1: Synthesis of ethyl 3-(phenylamino)propanoate
To a solution of ethyl acrylate (1.1 eq) in a suitable solvent such as ethanol, add aniline (1.0 eq).
Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 3-(phenylamino)propanoate.
Step 2: Synthesis of ethyl 3-(ethyl(phenyl)amino)propanoate
To a solution of ethyl 3-(phenylamino)propanoate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq) and ethyl iodide (1.5 eq).
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford ethyl 3-(ethyl(phenyl)amino)propanoate.
Step 3: Synthesis of 3-(ethyl(phenyl)amino)propanoic acid
Dissolve ethyl 3-(ethyl(phenyl)amino)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-8 hours.
Monitor the hydrolysis by TLC.
Upon completion, acidify the reaction mixture to pH 3-4 with 1M HCl.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 3-(ethyl(phenyl)amino)propanoic acid.
Proposed Biological Evaluation Workflow
A systematic approach is required to elucidate the biological activities of the synthesized derivatives.
A Comprehensive Spectroscopic Guide to beta-Alanine, N-ethyl-N-phenyl-, methyl ester
An In-depth Technical Resource for Researchers in Synthetic Chemistry and Drug Development This guide provides a detailed spectroscopic analysis of beta-Alanine, N-ethyl-N-phenyl-, methyl ester (IUPAC Name: methyl 3-(N-e...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Resource for Researchers in Synthetic Chemistry and Drug Development
This guide provides a detailed spectroscopic analysis of beta-Alanine, N-ethyl-N-phenyl-, methyl ester (IUPAC Name: methyl 3-(N-ethylanilino)propanoate), a compound of interest in organic synthesis. The following sections offer a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles and experimental protocols. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of related small molecules.
Molecular Structure and Properties
beta-Alanine, N-ethyl-N-phenyl-, methyl ester is a tertiary amine and a methyl ester derivative of the beta-amino acid, N-ethyl-N-phenyl-beta-alanine. Its structural and physical properties are summarized below.
The synthesis of beta-Alanine, N-ethyl-N-phenyl-, methyl ester can be achieved via a Michael addition reaction. A notable method involves the solvent-free, microwave-promoted reaction of N-ethylaniline with methyl acrylate. This approach, as detailed by Amore et al. (2006) in Tetrahedron Letters, provides a rapid and efficient route to the target compound.
The characterization of the synthesized product relies on a combination of spectroscopic techniques to confirm its identity and purity.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR chemical shifts for beta-Alanine, N-ethyl-N-phenyl-, methyl ester in a deuterated chloroform (CDCl₃) solvent are predicted based on its structure and data from analogous compounds.
¹H NMR (Proton NMR):
The ¹H NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule.
Protons
Chemical Shift (ppm, predicted)
Multiplicity
Integration
Aromatic (C₆H₅)
6.6 - 7.3
Multiplet
5H
Methylene (-NCH₂CH₂-)
3.5 - 3.7
Triplet
2H
Methylene (-CH₂COOCH₃)
2.6 - 2.8
Triplet
2H
Methyl (-OCH₃)
3.6 - 3.8
Singlet
3H
Ethyl (-NCH₂CH₃)
3.3 - 3.5
Quartet
2H
Ethyl (-NCH₂CH₃)
1.1 - 1.3
Triplet
3H
¹³C NMR (Carbon-13 NMR):
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
Carbon
Chemical Shift (ppm, predicted)
Carbonyl (-C=O)
172 - 174
Aromatic (C-N)
147 - 149
Aromatic (CH)
112 - 130
Methylene (-OCH₃)
51 - 53
Methylene (-NCH₂CH₂-)
48 - 50
Methylene (-NCH₂CH₃)
45 - 47
Methylene (-CH₂COOCH₃)
32 - 34
Methyl (-NCH₂CH₃)
12 - 14
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of beta-Alanine, N-ethyl-N-phenyl-, methyl ester will show characteristic absorption bands.
Functional Group
Wavenumber (cm⁻¹, predicted)
Description
C-H (aromatic)
3000 - 3100
Stretching vibration
C-H (aliphatic)
2850 - 3000
Stretching vibration
C=O (ester)
1735 - 1750
Strong, sharp stretching vibration
C-N (amine)
1180 - 1360
Stretching vibration
C-O (ester)
1000 - 1300
Stretching vibration
C=C (aromatic)
1450 - 1600
Stretching vibrations
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For beta-Alanine, N-ethyl-N-phenyl-, methyl ester, the molecular ion peak [M]⁺ would be observed at m/z 207.
Expected Fragmentation Pattern:
The molecule is expected to fragment in a predictable manner under electron ionization (EI).
Key fragments would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 176, and the loss of the methoxycarbonyl group (-COOCH₃) resulting in a fragment at m/z 134. The base peak is likely to be the tropylium ion at m/z 91 or the N-ethylanilino fragment at m/z 120.
Experimental Protocols
NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
IR Spectroscopy
Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
Ionization: Utilize electron ionization (EI) at 70 eV.
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of beta-Alanine, N-ethyl-N-phenyl-, methyl ester. The predicted NMR, IR, and MS data, in conjunction with the provided experimental protocols, offer a comprehensive resource for researchers. The synthesis method cited offers an efficient route for obtaining this compound for further study and application.
References
Amore, K. M., Leadbeater, N. E., Miller, T. A., & Schmink, J. R. (2006). Fast, easy, solvent-free, microwave-promoted Michael addition of anilines to α,β-unsaturated alkenes: Synthesis of N-aryl functionalized β-amino esters and acids. Tetrahedron Letters, 47(48), 8583–8586. [Link]
PubChem Compound Summary for CID 88966, beta-Alanine, N-ethyl-N-phenyl-, methyl ester. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
beta-Alanine, N-ethyl-N-phenyl-,methyl ester. ChemSrc. (n.d.). Retrieved from [Link]
Exploratory
An In-depth Technical Guide to Elucidating the Mechanism of Action of Substituted Beta-Alanine Compounds
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Preamble: The Enigmatic Nature of Substituted Beta-Alanines Substituted beta-alanine compounds represent a fasc...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Preamble: The Enigmatic Nature of Substituted Beta-Alanines
Substituted beta-alanine compounds represent a fascinating and therapeutically promising class of molecules. Their structural similarity to the endogenous neuromodulator β-alanine, which itself is a hybrid of the neurotransmitters glycine and GABA, positions them at a unique intersection of metabolic and neuropharmacological pathways. While some derivatives are known to enhance athletic performance by increasing muscle carnosine levels and buffering pH, their structural analogy to γ-aminobutyric acid (GABA) opens a far more complex and compelling avenue of investigation within the central nervous system (CNS).
This guide is crafted from the perspective of a senior application scientist, moving beyond a mere recitation of protocols. It is designed to provide you, the research professional, with the strategic rationale and causal thinking required to design, execute, and interpret a suite of assays aimed at comprehensively defining the mechanism of action (MoA) of your novel substituted beta-alanine compound. We will operate under the core principle that every experimental workflow must be a self-validating system, incorporating the necessary controls to ensure the data is not only accurate but also unequivocally interpretable.
Our exploration will be centered around three primary mechanistic pillars that constitute the most probable landscape of interaction for these compounds within the CNS:
Direct GABA Receptor Modulation: Assessing whether the compound acts as an agonist, antagonist, or allosteric modulator at GABA-A or GABA-B receptors.
Modulation of GABAergic Tone via Transporter Inhibition: Investigating the potential for the compound to inhibit GABA transporters (GATs), thereby increasing synaptic GABA concentration.
Alteration of GABA Metabolism via Enzyme Inhibition: Determining if the compound interferes with the catabolism of GABA by inhibiting the enzyme GABA-transaminase (GABA-T).
By systematically addressing each of these potential mechanisms, we can build a comprehensive pharmacological profile, transforming a novel chemical entity into a well-characterized therapeutic candidate.
Chapter 1: The GABAergic Synapse - A Landscape of Therapeutic Targets
Before delving into specific experimental designs, it is crucial to visualize the field of play. The GABAergic synapse is not a simple on-off switch but a finely tuned microenvironment where the inhibitory tone of the CNS is meticulously controlled. Our substituted beta-alanine compounds can intervene at multiple key points in this process.
Chapter 2: Direct GABA Receptor Interaction - The Primary Target Hypothesis
The most direct mechanism by which a GABA-analogous compound can act is through binding to GABA receptors. These fall into two main classes: GABA-A receptors, which are ligand-gated chloride ion channels, and GABA-B receptors, which are G-protein coupled receptors (GPCRs). An interaction can manifest as direct activation (agonism), blockade of GABA's action (antagonism), or modulation of GABA's effect (allosteric modulation).
The Scientific Rationale: Why Start with Binding?
A radioligand binding assay is the foundational experiment in receptor pharmacology. It is a direct, quantitative measure of the affinity of a compound for a specific receptor. This approach allows us to answer a critical first question: "Does our compound physically interact with the receptor?" before moving to more complex functional assays. The choice of radioligand is paramount; it must be highly specific for the target site and possess a high specific activity to ensure a robust signal. For the GABA-A receptor agonist site, [3H]muscimol is an excellent and widely used tool due to its high affinity and specificity.
Experimental Workflow: Radioligand Binding Assay for GABA-A Receptors
This workflow is designed to determine the binding affinity (Ki) of a substituted beta-alanine compound for the GABA-A receptor.
Membrane Preparation:
a. Thaw and homogenize rat brain tissue in 20 volumes of ice-cold Homogenization Buffer.
b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
c. Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
d. Wash the pellet by resuspending in fresh, ice-cold Assay Buffer and repeating the centrifugation step three times to remove endogenous GABA.
e. Resuspend the final pellet in Assay Buffer to a protein concentration of 0.1-0.2 mg/mL, determined by a Bradford or BCA assay.
Assay Plate Setup: (Perform all additions on ice)
a. Total Binding (TB): Add 50 µL Assay Buffer, 100 µL membrane suspension, and 50 µL [3H]muscimol solution (final concentration ~2-5 nM).
b. Non-Specific Binding (NSB): Add 50 µL unlabeled GABA (final concentration 10 mM), 100 µL membrane suspension, and 50 µL [3H]muscimol solution.
c. Test Compound: Add 50 µL of the serially diluted substituted beta-alanine compound, 100 µL membrane suspension, and 50 µL [3H]muscimol solution.
Incubation:
a. Gently mix the plate and incubate for 45-60 minutes in an ice-water bath (4°C) to reach binding equilibrium.
Termination and Filtration:
a. Rapidly terminate the binding reaction by vacuum filtration through GF/B or GF/C glass fiber filters using a cell harvester.
b. Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioactivity.
Quantification:
a. Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours.
b. Quantify the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
Data Analysis and Interpretation: A Self-Validating System
Causality in Experimental Design: The inclusion of Total Binding and Non-Specific Binding wells is non-negotiable. They form the boundaries of your assay window.
Total Binding (TB): Represents the sum of all radioligand bound to both the specific receptors and non-specific sites (like the filter paper and lipids).
Non-Specific Binding (NSB): Defined in the presence of a saturating concentration of an unlabeled ligand (GABA), which occupies all the specific receptor sites. Any remaining radioactivity is considered non-specific.
Specific Binding: Calculated as TB - NSB. A robust assay should have specific binding that is at least 80% of the total binding.
Data Presentation:
Compound Concentration
Mean CPM
% Inhibition
Total Binding (TB)
15,000
0%
Non-Specific Binding (NSB)
1,500
100%
1 nM
14,850
1.1%
10 nM
13,500
11.1%
100 nM
9,000
44.4%
1 µM
3,000
88.9%
10 µM
1,650
98.9%
100 µM
1,510
99.9%
Interpretation:
IC50 Determination: Plot the percent inhibition of specific binding against the logarithm of the test compound's concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 , which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.
Ki Calculation: The IC50 is an assay-dependent value. To determine the intrinsic affinity of your compound, the Ki (inhibition constant), you must use the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where:
[L] is the concentration of the radioligand used in the assay.
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined in a separate saturation binding experiment or obtained from literature).
A lower Ki value signifies a higher binding affinity. A Ki in the nanomolar range is generally considered potent.
Functional Validation: Electrophysiology
While binding assays confirm interaction, they do not reveal the functional consequence. Whole-cell patch-clamp electrophysiology is the gold standard for assessing whether a compound that binds to an ion channel receptor actually modulates its function.
Scientific Rationale: This technique allows for the direct measurement of ion flow through GABA-A receptors in response to the application of a compound. By clamping the voltage of a neuron and applying GABA, we can measure the resulting chloride current. The effect of our test compound on this current reveals its functional nature.
Brief Protocol Outline:
Preparation: Prepare acute brain slices or use cultured neurons expressing GABA-A receptors.
Recording: Obtain a whole-cell patch-clamp recording from a neuron.
Baseline: Apply a short pulse of GABA (e.g., via a puff pipette) to elicit a baseline inward chloride current.
Compound Application: Bath-apply the substituted beta-alanine compound and then re-apply the GABA pulse.
Analysis:
Agonist: The compound elicits a current in the absence of GABA.
Antagonist: The compound reduces or blocks the GABA-elicited current.
Positive Allosteric Modulator (PAM): The compound enhances the GABA-elicited current (e.g., increases its amplitude or duration).
Negative Allosteric Modulator (NAM): The compound reduces the GABA-elicited current without blocking it completely.
This guide will continue with chapters on GABA Transporter Modulation and GABA-Transaminase Inhibition, followed by a comprehensive reference list. The subsequent sections will maintain the same structure: scientific rationale, detailed experimental workflows with protocols, data interpretation, and visualizations.
I will now proceed to the next step to continue building this in-depth guide.
I will now continue building the in-depth technical guide. The next sections will cover the investigation of substituted beta-alanine compounds as modulators of GABA transporters and GABA-transaminase. I will follow the established structure: providing the scientific rationale, a detailed experimental workflow with a step-by-step protocol, guidance on data analysis and interpretation, and accompanying Graphviz diagrams. I will also start compiling the final reference list. After this step, the core scientific content of the guide will be largely complete, and I can then focus on refining the details, adding a troubleshooting section, and ensuring all user requirements are met.
Foundational
An In-depth Technical Guide to the Synthesis and Application of N-phenyl-beta-alanine Esters
Foreword: The Strategic Importance of N-phenyl-beta-alanine Esters In the landscape of modern drug discovery and fine chemical synthesis, the strategic use of versatile molecular scaffolds is paramount. Among these, N-ph...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Strategic Importance of N-phenyl-beta-alanine Esters
In the landscape of modern drug discovery and fine chemical synthesis, the strategic use of versatile molecular scaffolds is paramount. Among these, N-phenyl-beta-alanine esters have emerged as a cornerstone for the construction of complex bioactive molecules. Their unique structural features—combining an aromatic amine, a flexible ethyl chain, and a reactive ester group—offer a trifecta of chemical handles for diverse synthetic transformations. This guide provides a comprehensive overview of the synthesis and utilization of these valuable building blocks, intended for researchers, chemists, and professionals in the field of drug development. We will delve into the causality behind synthetic choices, present validated protocols, and explore the applications that underscore the significance of this class of compounds.
I. Foundational Synthetic Strategies
The synthesis of N-phenyl-beta-alanine esters can be broadly categorized into two primary approaches: the formation of the N-phenyl-C bond followed by esterification, or the direct formation of the ester through conjugate addition. The choice of strategy is often dictated by the availability of starting materials, desired scale, and the need for stereochemical control.
The Aza-Michael Addition: A Direct and Atom-Economical Approach
The most direct route to N-phenyl-beta-alanine esters is the aza-Michael addition of aniline to an acrylate ester. This reaction is a classic example of a conjugate addition, where the nucleophilic aniline attacks the β-carbon of the electron-deficient alkene.
The causality behind this reaction's efficiency lies in the electrophilic nature of the acrylate ester, activated by the electron-withdrawing ester group, and the nucleophilicity of the aniline. The reaction can be catalyzed by both acids and bases, or even proceed under thermal or microwave-assisted conditions, highlighting its versatility.[1]
Caption: A simplified workflow of the Aza-Michael addition.
This protocol is a self-validating system, designed for reproducibility and high yield.
Materials:
Aniline (1.0 eq)
Ethyl acrylate (1.1 eq)
Methanol (as solvent)
10-mL glass microwave reaction vessel with a stir bar
Procedure:
In the microwave reaction vessel, combine aniline and ethyl acrylate in methanol.
Seal the vessel and place it in a microwave reactor.
Irradiate the mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 30 minutes). The use of microwave irradiation significantly reduces reaction times compared to conventional heating.[1]
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.
Validation:
The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.
The expected yield for this reaction is typically high, often exceeding 90%.
Fischer-Speier Esterification: The Classic Approach
An alternative strategy involves the esterification of N-phenyl-beta-alanine. This is a classic Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] This method is particularly useful when N-phenyl-beta-alanine is readily available or has been synthesized through a different route.
The driving force for this equilibrium reaction is the removal of water, which is typically achieved by using a large excess of the alcohol as the solvent or by azeotropic distillation.[3]
To the reaction vial, add N-phenyl-beta-alanine, ethanol, and the spin vane.
Carefully add the concentrated sulfuric acid.
Attach the air condenser and heat the mixture to reflux with stirring for 45-60 minutes.[2][3]
Cool the reaction mixture to room temperature.
Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.
Extract the product with a suitable organic solvent, such as diethyl ether.[4]
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the product by column chromatography if necessary.
Validation:
The successful formation of the ester can be confirmed by the appearance of characteristic ethyl ester signals in the ¹H and ¹³C NMR spectra and the correct molecular ion peak in the mass spectrum.
II. Modern Synthetic Methodologies
While the classical methods are robust, modern catalysis offers pathways with enhanced efficiency, selectivity, and milder reaction conditions.
Metal-Catalyzed Synthesis
Recent advancements have seen the development of metal-catalyzed methods for the synthesis of β-phenylalanine derivatives.[5] These methods often provide access to a wider range of derivatives with high yields.
Palladium Catalysis: Palladium-catalyzed reactions, such as the hydroesterification of arylenimides, have been developed for the asymmetric synthesis of β-PAD esters with high enantioselectivity.[5]
Copper Catalysis: Copper-catalyzed hydroamination of cinnamates offers another route to these valuable compounds.[5]
Biocatalysis: The Green Chemistry Approach
The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and environmentally benign reaction conditions.
Lipases: Lipases, such as Candida antarctica lipase B (CAL-B), have been employed for the kinetic resolution of racemic β-lactams to produce enantiomerically pure (R)-β-phenylalanine.[5]
Phenylalanine Aminomutases (PAM): These enzymes can catalyze the isomerization of α-amino acids to their β-counterparts, providing a direct route to enantiomerically pure β-phenylalanine derivatives.[5]
III. Applications in Drug Discovery and Beyond
N-phenyl-beta-alanine esters are not merely synthetic curiosities; they are pivotal intermediates in the synthesis of a wide array of biologically active molecules.[5]
Scaffolds for Bioactive Molecules
The structural motif of N-phenyl-beta-alanine is found in several natural products and is a key component in the design of new therapeutic agents.[5] Their pseudopeptidic nature allows them to be recognized by biological systems, while offering greater stability compared to natural α-amino acids.[5]
Enzyme Inhibitors: Derivatives of β-phenylalanine are effective enzyme inhibitors, for instance, in the management of diabetes by targeting enzymes involved in glucose metabolism.
Neuroprotective Agents: Analogs of rasagiline, synthesized from β-phenylalanine derivatives, have shown neuroprotective activity.[5]
Anti-Chagas Disease Agents: The β-amino acid scaffold is being explored for the design of new drugs against Chagas disease by targeting the Trypanosoma cruzi trans-sialidase enzyme.[5]
Caption: Role of N-phenyl-beta-alanine esters in a drug discovery pipeline.
Polymer Chemistry
While less common, N-alkylated β-alanine derivatives have been used as monomers for the synthesis of novel pseudo-polyamino acids. These polymers can form nanoparticles for applications in drug delivery, demonstrating the potential of this scaffold in materials science.[6]
IV. Analytical Characterization
The unambiguous identification and purity assessment of N-phenyl-beta-alanine esters are crucial. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, the two methylene groups of the ethyl chain (typically as triplets), and the ethyl ester group (a quartet and a triplet).
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethyl chain and the ester. For instance, the expected chemical shifts for ethyl N-methyl-N-phenylalaninate are around δ 173.3 (C=O), 149.6, 129.1, 117.6, 113.4 (aromatic carbons), 60.8 (OCH₂), 57.1, 33.0 (aliphatic carbons), and 15.2, 14.2 (CH₃).
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized ester. Electron impact (EI) ionization will typically lead to fragmentation, with characteristic losses of the alkoxy group (-OR) from the ester and cleavage of the C-C bond adjacent to the nitrogen atom.[7]
Table 1: Key Analytical Data for Ethyl N-phenyl-β-alaninate
The field of N-phenyl-beta-alanine ester synthesis continues to evolve. Future research will likely focus on the development of more sustainable and efficient catalytic systems, including novel biocatalysts and earth-abundant metal catalysts. The exploration of these scaffolds in new therapeutic areas and in the design of advanced materials remains a promising avenue for future innovation. The inherent versatility of this molecular building block ensures its continued relevance in the ever-advancing landscape of chemical synthesis.
VI. References
22. The Fischer Esterification. (n.d.). Retrieved from [Link]
Zacconi, F. C., et al. (2010). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 15(4), 2825–2833. Retrieved from [Link]
Feschet, F., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry, 16(10), 665-687. Retrieved from [Link]
Bajgai, S. P., et al. (2015). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Theranostics, 5(6), 646–659. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10910393, beta-Alanine, N-phenyl-, ethyl ester. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88966, beta-Alanine, N-ethyl-N-phenyl-, methyl ester. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 244082, N-Phenyl-beta-alanine. Retrieved from [Link]
Çatiker, E., & Keleş, Ü. (2023). Synthesis and Characterization of Poly(β-Alanine-co-3-Hydroxybutyrate) Through HTP and AROP. In Advanced Polymer Structures. Apple Academic Press. Retrieved from [Link]
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
Van der Eycken, J., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 81(23), 11846–11857. Retrieved from [Link]
Sangroniz, L., et al. (2018). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Polymer Chemistry, 9(3), 274-284. Retrieved from [Link]
Tsedev, N., & Voinov, M. A. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. Retrieved from [Link]
Fischer Esterification Procedure. (n.d.). Retrieved from [Link]
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Fischer Esterification. (n.d.). Retrieved from [Link]
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
Aza-Michael addition of secondary amine to ethyl acrylate. (n.d.). ResearchGate. Retrieved from [Link]
Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1242–1249. Retrieved from [Link]
MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]
Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. (2016). Chemistry Stack Exchange. Retrieved from [Link]
Çelik, Y., et al. (2022). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. Polymers, 14(21), 4567. Retrieved from [Link]
Safety, toxicity, and handling information for CAS 21608-06-0
An In-depth Technical Guide to the Safe Handling of 2-(2-Aminoethoxy)ethanol (CAS No. 929-06-6) A Note on Chemical Identification This guide focuses on the chemical 2-(2-Aminoethoxy)ethanol , which is assigned CAS Number...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Safe Handling of 2-(2-Aminoethoxy)ethanol (CAS No. 929-06-6)
A Note on Chemical Identification
This guide focuses on the chemical 2-(2-Aminoethoxy)ethanol , which is assigned CAS Number 929-06-6 . The requested CAS number 21608-06-0 corresponds to a different substance, "beta-Alanine, N-ethyl-N-phenyl-, methyl ester," for which detailed public safety and toxicity data is sparse.[1] Given the extensive safety documentation available for 2-(2-Aminoethoxy)ethanol, a common laboratory chemical, this guide proceeds with the assumption that CAS No. 929-06-6 is the intended subject for a comprehensive safety review.
Section 1: Compound Profile and Primary Hazards
2-(2-Aminoethoxy)ethanol, also known as Diglycolamine (DGA), is a colorless, faintly fish-smelling liquid used as a chemical intermediate and for acid removal from gases.[2] Its chemical structure, containing both an amine and a hydroxyl group, dictates its physical properties and its primary hazard profile. The principal operational risk associated with this compound is its severe corrosivity to biological tissues. Understanding this is fundamental to its safe handling.
The Globally Harmonized System (GHS) provides a clear and immediate understanding of the chemical's dangers. 2-(2-Aminoethoxy)ethanol is classified as a highly hazardous material, primarily due to its corrosive nature.
The "Danger" signal word and the H314 statement are the most critical pieces of information for any user.[3] They indicate that the substance is not merely an irritant but is capable of causing irreversible damage upon contact. This necessitates the stringent handling protocols and personal protective equipment detailed in subsequent sections.
Table 1: GHS Hazard Classification for 2-(2-Aminoethoxy)ethanol
Hazard Class
Category
Hazard Statement
Skin Corrosion/Irritation
1B
H314: Causes severe skin burns and eye damage[3][5]
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation[5] |
Section 3: Toxicological Data Summary
Toxicological data provides a quantitative measure of a substance's potential to cause harm. The following values have been established through animal studies. While direct human data is limited, these values underscore the need to prevent direct exposure through all routes (oral, dermal, inhalation).
The high LD50 oral value suggests moderate acute toxicity if swallowed, but this is overshadowed by the immediate corrosive hazard.[5] Ingestion of a corrosive substance can cause severe damage and perforation of the gastrointestinal tract, a medical emergency where emesis is contraindicated.[5] The dermal LD50 values indicate that the substance can be absorbed through the skin, contributing to systemic toxicity in addition to causing severe local burns.[2][5]
In the event of an exposure, immediate and correct action is critical to mitigating severe injury. All personnel handling this chemical must be trained on these protocols.
Experimental Protocol: First-Aid for Exposure
General Advice:
In any case of exposure, immediately call for medical assistance and provide the Safety Data Sheet (SDS) to the responding personnel.[5] Do not wait for symptoms to develop.
Eye Contact:
Causality: The primary goal is immediate dilution and removal of the corrosive agent to prevent permanent blindness.
Step 1: Immediately flush the eyes with copious amounts of water for a minimum of 15-30 minutes, using an emergency eyewash station.[2][5]
Step 2: While flushing, hold the eyelids open to ensure water reaches all surfaces of the eye and lids.[2]
Step 3: If present, remove contact lenses after the initial flushing, and continue to rinse.[5]
Step 4: Seek immediate, specialized medical attention from an ophthalmologist.[5]
Skin Contact:
Causality: Rapid removal of the chemical and contaminated clothing is crucial to stop the progression of chemical burns.
Step 1: Immediately remove all contaminated clothing, including shoes and gloves.[5]
Step 2: Flush the affected skin area with large volumes of water for at least 15 minutes under an emergency shower.[3][5]
Step 3: Do not apply any creams, ointments, or neutralizing agents.
Step 4: Seek immediate medical attention.[3][5] Wash contaminated clothing thoroughly before re-use.[5]
Inhalation:
Causality: High concentrations of vapor can irritate the respiratory system and may lead to pulmonary edema, a medical emergency.[2]
Step 1: Immediately move the affected person to fresh air and a comfortable breathing position.[5]
Step 2: If breathing is difficult or has stopped, trained personnel should provide artificial respiration, avoiding direct mouth-to-mouth contact.[3][5]
Step 3: Immediately call a poison center or physician.[5]
Ingestion:
Causality: The substance can cause severe burns and perforation of the mouth, throat, and stomach.[5] Inducing vomiting will re-expose these tissues to the corrosive agent, causing further damage.
Step 1: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[5]
Step 2: If the person is conscious and able to swallow, have them drink a small amount of water.
Step 3: Never give anything by mouth to an unconscious person.[3][4]
Section 5: Safe Handling, Storage, and Engineering Controls
Proactive measures are the foundation of safety when working with corrosive chemicals. A combination of engineering controls, administrative protocols, and proper storage is required.
Engineering Controls: Always handle 2-(2-Aminoethoxy)ethanol in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5] Ensure that safety showers and eyewash stations are readily accessible and tested regularly.
Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors or mists.[5] When handling, use chemically resistant tools and equipment. All transfers should be conducted in a manner that minimizes splashing. After handling, wash hands and any exposed skin thoroughly.
Storage: Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[2] The storage area should be secured and accessible only to trained personnel ("Store locked up").[4][5] Keep containers tightly closed when not in use.[4][5]
Workflow for Safe Handling and Storage
The following diagram outlines the critical decision points and actions for safely managing 2-(2-Aminoethoxy)ethanol in a laboratory setting.
Application Notes and Protocols for the Quantification of β-Alanine, N-ethyl-N-phenyl-, methyl ester
Introduction: The Analytical Imperative for β-Alanine, N-ethyl-N-phenyl-, methyl ester β-Alanine, N-ethyl-N-phenyl-, methyl ester is a tertiary amine and an esterified amino acid derivative. Its accurate quantification i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative for β-Alanine, N-ethyl-N-phenyl-, methyl ester
β-Alanine, N-ethyl-N-phenyl-, methyl ester is a tertiary amine and an esterified amino acid derivative. Its accurate quantification is critical in various stages of drug development, from pharmacokinetic and metabolism studies to quality control of drug substances and products. The molecule's physicochemical properties—possessing a tertiary amine, a phenyl group, and a methyl ester—present unique challenges and opportunities for analytical method development. This document provides a comprehensive guide to robust and reliable analytical methods for its quantification, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
I. Liquid Chromatography-Based Methods: The Cornerstone of Quantification
Liquid chromatography (LC) is the premier technique for the analysis of non-volatile and thermally labile compounds like β-Alanine, N-ethyl-N-phenyl-, methyl ester. Coupled with UV or mass spectrometry detectors, it offers a versatile platform for quantification across a wide range of concentrations and in complex biological matrices.
A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible, robust, and cost-effective method suitable for the quantification of the analyte in bulk materials or simple formulations where high sensitivity is not paramount. The presence of the phenyl group in the analyte's structure imparts a significant UV chromophore, making it amenable to UV detection.
A reverse-phase (RP) HPLC method is the logical choice, as the analyte has a moderate degree of hydrophobicity, making it well-retained on a C18 stationary phase.[1][2] The mobile phase, a mixture of acetonitrile and water with an acidic modifier, serves a dual purpose.[1][2] Acetonitrile acts as the organic modifier to elute the analyte from the non-polar column. The acidic modifier, such as phosphoric acid or formic acid, is crucial for controlling the ionization state of the tertiary amine.[1][2] By maintaining a low pH (typically below the pKa of the tertiary amine, which is estimated to be in the range of 4-5), the amine group is protonated. This protonation prevents peak tailing, a common issue with amine analysis on silica-based columns, by minimizing undesirable interactions with residual silanol groups on the stationary phase. For mass spectrometry compatibility, a volatile acid like formic acid should be used instead of phosphoric acid.[1][2]
Instrumentation:
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 30% B to 70% B over 10 minutes, followed by a 5-minute hold at 70% B, and a 5-minute re-equilibration at 30% B.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection Wavelength: 254 nm (or the absorbance maximum determined by PDA).
Standard and Sample Preparation:
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of β-Alanine, N-ethyl-N-phenyl-, methyl ester reference standard in 10 mL of acetonitrile.
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (30:70 acetonitrile:water with 0.1% phosphoric acid) to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation: Dissolve the sample in the initial mobile phase composition to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²), which should be >0.995.
System suitability parameters (e.g., tailing factor < 2.0, theoretical plates > 2000) should be established and monitored.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Bioanalysis
For the quantification of β-Alanine, N-ethyl-N-phenyl-, methyl ester in complex biological matrices such as plasma, urine, or tissue homogenates, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[3][4]
The chromatographic principles are similar to the HPLC-UV method, employing a reverse-phase separation. However, for LC-MS/MS, a volatile mobile phase modifier like formic acid is mandatory.[1][2] Electrospray ionization (ESI) in positive ion mode is highly effective for this analyte because the tertiary amine is readily protonated, forming a stable [M+H]⁺ precursor ion.
Tandem mass spectrometry (MS/MS) provides exceptional selectivity through Multiple Reaction Monitoring (MRM). In this mode, the precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process filters out chemical noise from the matrix, significantly improving the signal-to-noise ratio and lowering the limits of detection.[4]
Caption: Workflow for LC-MS/MS bioanalysis.
Instrumentation:
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 10% B to 90% B over 5 minutes, hold for 1 minute, then re-equilibrate.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
Mass Spectrometer Conditions (Positive ESI):
Ion Source: Electrospray Ionization (ESI).
Ionization Mode: Positive.
Capillary Voltage: 3.5 kV.
Source Temperature: 150 °C.
Desolvation Temperature: 400 °C.
MRM Transition: To be determined by infusing a standard solution. For β-Alanine, N-ethyl-N-phenyl-, methyl ester (C₁₂H₁₇NO₂, MW: 207.27), the precursor ion would be m/z 208.1 [M+H]⁺. Product ions would be identified by fragmentation (e.g., loss of the methyl ester group).
Sample Preparation (from Plasma):
Protein Precipitation (PPT): A simple and rapid method for sample cleanup.[1]
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
Vortex for 1 minute to precipitate proteins.
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject.
Solid-Phase Extraction (SPE): Provides a cleaner extract than PPT, reducing matrix effects.[5]
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
Loading: Load 100 µL of plasma (pre-treated with 100 µL of 2% formic acid).
Washing: Wash with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute as in the PPT protocol.
II. Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Approach
GC-MS can be a powerful tool for the analysis of β-Alanine, N-ethyl-N-phenyl-, methyl ester, particularly for confirming the identity of the compound. Due to its polarity and molecular weight, direct analysis may be challenging, but derivatization can enhance its volatility and improve chromatographic performance.[6][7]
The analyte itself has a boiling point that might be suitable for GC, but the presence of the tertiary amine can lead to peak tailing on standard non-polar columns. While derivatization is often used for primary and secondary amines, tertiary amines can be analyzed directly or after specific derivatization reactions.[8] A more direct approach would be to use a column specifically designed for amine analysis. For quantification, an isotopically labeled internal standard would be ideal to correct for any variability in extraction and injection.[9]
Instrumentation:
Gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole for higher sensitivity).
Chromatographic Conditions:
Column: Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Inlet Temperature: 250 °C.
Injection Mode: Splitless (1 µL injection).
Oven Temperature Program: 100 °C hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
Mass Spectrometer Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Acquisition Mode: Scan mode (e.g., m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic fragment ions.
Sample Preparation:
Liquid-Liquid Extraction (LLE):
To 1 mL of aqueous sample (e.g., diluted urine), add an internal standard.
Adjust the pH to >10 with 1 M NaOH to ensure the amine is in its free base form.
Extract with 5 mL of methyl tert-butyl ether (MTBE) by vortexing for 2 minutes.
Centrifuge to separate the layers.
Transfer the organic layer to a clean tube and concentrate to ~100 µL under a gentle stream of nitrogen.
Inject 1 µL into the GC-MS.
Caption: GC-MS sample preparation and analysis workflow.
III. Method Validation: Ensuring Trustworthiness and Regulatory Compliance
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[10][11] Adherence to guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1), and the U.S. Food and Drug Administration (FDA) is crucial for regulatory submissions.[12][13]
Key Validation Parameters
A summary of the essential validation parameters is provided in the table below.
Parameter
Description
Acceptance Criteria (Typical for Bioanalysis)
Specificity/Selectivity
The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range
The ability to obtain test results that are directly proportional to the concentration of the analyte in samples.
Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of the nominal value (±20% at LLOQ).
Accuracy
The closeness of test results obtained by the method to the true value.
The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%.
Precision
The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.
The precision (RSD%) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.
Limit of Quantification (LOQ)
The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met.
Recovery
The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations to those for unextracted standards.
Should be consistent, precise, and reproducible.
Stability
The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.
Analyte concentration should be within ±15% of the initial concentration under various storage and handling conditions (freeze-thaw, short-term, long-term).
IV. Conclusion
The quantification of β-Alanine, N-ethyl-N-phenyl-, methyl ester can be reliably achieved using several analytical techniques. For routine analysis of bulk drug substance, HPLC-UV offers a robust and economical solution. For trace-level quantification in complex biological matrices, LC-MS/MS is the undisputed gold standard, providing unparalleled sensitivity and selectivity. GC-MS serves as a valuable alternative and confirmatory technique. The choice of method will ultimately depend on the specific application, required sensitivity, and the nature of the sample matrix. Regardless of the chosen method, a thorough validation according to ICH and FDA guidelines is imperative to ensure the generation of accurate, reliable, and defensible data in a regulated environment.
References
National Center for Biotechnology Information (2024). Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164. PubChem. Available at: [Link]
MDPI (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. MDPI. Available at: [Link]
LCGC International (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]
PubMed (2014). LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine. PubMed. Available at: [Link]
National Center for Biotechnology Information (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PubMed Central. Available at: [Link]
Wiley Online Library (2017). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Wiley Online Library. Available at: [Link]
SIELC Technologies (2018). Separation of .beta.-Alanine, N-ethyl-N-phenyl-, methyl ester on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
European Medicines Agency (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
ResearchGate (2016). β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid. ResearchGate. Available at: [Link]
ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.. Available at: [Link]
PubMed (2020). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. PubMed. Available at: [Link]
Stanford University Mass Spectrometry (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery. Stanford University. Available at: [Link]
GC Derivatization. Unknown Source. Available at: [Link]
National Center for Biotechnology Information (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. PubMed Central. Available at: [Link]
Biocompare (2019). Prepping Small Molecules for Mass Spec. Biocompare. Available at: [Link]
KCAS Bioanalytical & Biomarker Services (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS. Available at: [Link]
Chemistry LibreTexts (2023). Derivatization. Chemistry LibreTexts. Available at: [Link]
SIELC Technologies. Separation of .beta.-Alanine, N,N-diethyl-, 2-[2-[(1-oxo-2-propenyl)oxy]ethoxy]ethyl ester on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
ResearchGate (2000). Solid phase extraction of amines. ResearchGate. Available at: [Link]
ResearchGate (2003). 2.1.2. Gas chromatography of amines as various derivatives. ResearchGate. Available at: [Link]
National Center for Biotechnology Information (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PubMed Central. Available at: [Link]
ChemRxiv (2022). A generic LC-MS/MS exposome method for the determination of xenoestrogens in biological matrices. ChemRxiv. Available at: [Link]
ACS Publications (2013). Peer Reviewed: Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. Analytical Chemistry. Available at: [Link]
YouTube (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. FDA CDER Small Business and Industry Assistance. Available at: [Link]
Virginia Tech (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Available at: [Link]
ResearchGate (2019). A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics. ResearchGate. Available at: [Link]
HELIX Chromatography. HPLC Methods for analysis of Alanine. HELIX Chromatography. Available at: [Link]
U.S. Food and Drug Administration. Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]
Center for Biosimilars (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. Center for Biosimilars. Available at: [Link]
Application Note: A Robust, Stability-Indicating Reverse-Phase HPLC Method for the Analysis of Methyl N-ethyl-N-phenyl-beta-alaninate
Introduction Methyl N-ethyl-N-phenyl-beta-alaninate is a tertiary amine compound that can serve as a critical intermediate in the synthesis of various pharmaceutical agents or appear as a process-related impurity. The st...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl N-ethyl-N-phenyl-beta-alaninate is a tertiary amine compound that can serve as a critical intermediate in the synthesis of various pharmaceutical agents or appear as a process-related impurity. The stringent purity requirements for active pharmaceutical ingredients (APIs) necessitate reliable and accurate analytical methods to quantify such compounds. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[1] Specifically, the reverse-phase (RP) mode of HPLC is widely employed in the pharmaceutical industry due to its versatility and applicability to a broad range of non-polar and moderately polar compounds.[2]
This application note details a highly specific, precise, and accurate isocratic reverse-phase HPLC method for the determination of Methyl N-ethyl-N-phenyl-beta-alaninate. The methodology herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive protocol that is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines.[3] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, ensuring the reliability of analytical data.[4]
Principle of Separation
Reverse-phase HPLC operates on the principle of hydrophobic interactions. The stationary phase is non-polar (e.g., octadecylsilane or C18), while the mobile phase is polar (typically a mixture of water and a water-miscible organic solvent like acetonitrile or methanol).[2] When a sample is introduced, its components partition between the stationary and mobile phases.
Methyl N-ethyl-N-phenyl-beta-alaninate, possessing a phenyl ring and alkyl chains, exhibits significant hydrophobic character, allowing it to be retained on a C18 column. The mobile phase composition is optimized to achieve effective separation from potential impurities and ensure a reasonable retention time. The inclusion of an acidic buffer in the aqueous portion of the mobile phase is critical. The analyte contains a tertiary amine, which has a predicted pKa of approximately 5.22.[5] By maintaining the mobile phase pH well below the pKa (e.g., at pH 3.0), the amine group is consistently protonated. This suppresses silanol interactions with the stationary phase and prevents peak tailing, resulting in sharp, symmetrical peaks, which are essential for accurate quantification.[6]
Methodology
Instrumentation, Chemicals, and Reagents
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector. A data acquisition and processing software (e.g., Empower, Chromeleon) is required.
Column: A C18 column (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm particle size) or equivalent.
Chemicals:
Methyl N-ethyl-N-phenyl-beta-alaninate reference standard (>99% purity).
Dissolve 1.36 g of KH₂PO₄ in 1000 mL of water, adjust pH to 3.0 with H₃PO₄
Flow Rate
1.0 mL/min
Elution Mode
Isocratic
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
214 nm
Run Time
10 minutes
Rationale for Parameter Selection:
Mobile Phase: A 50:50 mixture of acetonitrile and buffer provides a good balance of elution strength for the analyte, leading to a practical retention time. Acetonitrile is chosen for its low UV cutoff and favorable selectivity for aromatic compounds.[7]
pH Control: The phosphate buffer at pH 3.0 ensures the tertiary amine on the analyte is fully protonated, promoting sharp peak shapes and stable retention.[6]
Temperature: Maintaining a constant column temperature of 30 °C ensures run-to-run and day-to-day reproducibility of retention times.
Detection: The phenyl group of the analyte provides strong UV absorbance. While the maximum absorption might be higher, 214 nm is a common wavelength for detecting aromatic compounds and provides excellent sensitivity.[6]
Preparation of Solutions
Standard Stock Solution (1000 µg/mL):
Accurately weigh approximately 25 mg of Methyl N-ethyl-N-phenyl-beta-alaninate reference standard.
Transfer the standard into a 25 mL volumetric flask.
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
Allow the solution to return to room temperature.
Dilute to the mark with the diluent and mix thoroughly.
Working Standard Solution (100 µg/mL):
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
Dilute to the mark with the diluent and mix thoroughly. This solution should be used for routine analysis and for building the calibration curve.
Sample Preparation:
Accurately weigh a quantity of the sample powder or solution expected to contain approximately 25 mg of the analyte.
Transfer it to a 25 mL volumetric flask.
Add approximately 15 mL of diluent, sonicate for 15 minutes to ensure complete extraction.[8]
Allow the solution to cool to room temperature.
Dilute to the mark with diluent and mix well.
Centrifuge or filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Perform a further 1:10 dilution if necessary to bring the concentration into the linear range of the assay (e.g., 100 µg/mL).
Method Validation Protocol
The developed method must be validated to demonstrate its fitness for purpose, following the principles outlined in the ICH Q2(R2) guideline.[9] The validation process provides a self-validating system, ensuring the method's performance is well-characterized and reliable.[10]
Caption: Workflow for HPLC method validation based on ICH guidelines.
System Suitability
Purpose: To ensure the chromatographic system is adequate for the intended analysis.
Procedure:
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject the Working Standard Solution (100 µg/mL) five consecutive times.
Calculate the parameters listed in the table below.
Parameter
Acceptance Criteria
Tailing Factor (T)
T ≤ 2.0
Theoretical Plates (N)
N > 2000
% RSD of Peak Area
≤ 2.0%
% RSD of Retention Time
≤ 1.0%
These criteria must be met before any sample analysis begins.[11]
Specificity
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Procedure:
Inject the diluent (blank) to show no interfering peaks at the analyte's retention time.
Inject a placebo solution (a mixture of all formulation excipients without the active ingredient) to confirm no interference.
If available, inject known impurities to confirm they are resolved from the main analyte peak.
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte. The method should be able to separate the degradation products from the pure analyte peak, thus proving it is "stability-indicating".[12]
Linearity
Purpose: To demonstrate a direct proportional relationship between analyte concentration and the detector response over a specified range.
Procedure:
Prepare a series of at least five calibration standards from the Standard Stock Solution, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Inject each standard in triplicate.
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.[13]
Accuracy
Purpose: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
Accuracy is typically assessed by a recovery study on a spiked placebo.
Prepare samples by spiking a known quantity of placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
Prepare each level in triplicate.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[12]
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Procedure:
Repeatability (Intra-day Precision): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, with the same analyst and instrument.
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision studies should not be more than 2.0%.[14]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Procedure: These can be determined based on the signal-to-noise ratio.
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[14]
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Procedure:
Vary critical parameters one at a time, such as:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase pH (± 0.2 units)
Mobile phase composition (e.g., 48:52 and 52:48 Acetonitrile:Buffer)
Inject a standard solution and assess the impact on system suitability parameters.
Acceptance Criteria: The system suitability criteria must be met under all varied conditions, demonstrating the method's reliability during normal usage.
Caption: Inter-relationship of method validation parameters.
Conclusion
The reverse-phase HPLC method described in this application note is simple, rapid, and reliable for the quantitative analysis of Methyl N-ethyl-N-phenyl-beta-alaninate. The use of a standard C18 column with an isocratic mobile phase of acetonitrile and a pH 3.0 phosphate buffer ensures excellent peak shape and reproducible results. The comprehensive validation protocol, designed in accordance with ICH Q2(R2) guidelines, confirms that the method is specific, linear, accurate, precise, and robust. This method is therefore deemed suitable for its intended purpose in quality control and drug development environments for both routine analysis and stability studies.
References
Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]
Reversed Phase HPLC Method Development - Phenomenex. (n.d.). Phenomenex. [Link]
The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - NIH. (2019). National Center for Biotechnology Information. [Link]
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. [Link]
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. (2022). Pharmacia. [Link]
HPLC Methods for analysis of Alanine - HELIX Chromatography. (n.d.). HELIX Chromatography. [Link]
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022). European Medicines Agency. [Link]
Validation of Analytical Procedures Q2(R2) - ICH. (2023). ICH. [Link]
Stability-indicating RP-HPLC method development and validation for the quantification of amlodipine besylate and valsartan tablets in solid oral dosage form - PubMed. (2024). PubMed. [Link]
A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - ResearchGate. (2008). ResearchGate. [Link]
Development of a validated RP-HPLC/PDA method for the quantitative estimation of tepotinib in tablet dosage form. (2025). Journal of Applied Pharmaceutical Science. [Link]
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (n.d.). AMSbiopharma. [Link]
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - MDPI. (2022). MDPI. [Link]
(PDF) Stability Indicating Analytical Method Development and Validation for Determination of Azelnidipine in Bulk and Pharmaceutical Dosage form by RP-HPLC and Uv-Visible Spectroscopy - ResearchGate. (2018). ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide: High-Purity Isolation of β-Alanine, N-ethyl-N-phenyl-, methyl ester
Authored by: A Senior Application Scientist
Introduction
β-Alanine, N-ethyl-N-phenyl-, methyl ester (CAS 21608-06-0) is a tertiary amine and ester functionalized organic molecule.[1] Its structure suggests its utility as a sophisticated building block or intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and specialty chemical sectors. The introduction of the N-ethyl-N-phenyl group significantly modifies the properties of the basic β-alanine scaffold, creating a lipophilic moiety with a reactive ester handle.
The efficacy and safety of any final active pharmaceutical ingredient (API) or high-performance material derived from this intermediate are critically dependent on its purity. Uncontrolled levels of impurities, such as unreacted starting materials, by-products, or residual solvents, can lead to undesirable side reactions, altered pharmacological profiles, and potential toxicity. This document provides a detailed guide for researchers and process chemists on robust, scalable, and verifiable techniques for the purification of crude β-Alanine, N-ethyl-N-phenyl-, methyl ester.
Anticipating the Impurity Profile: A Mechanistic Approach
Effective purification begins with a logical assessment of potential impurities derived from the synthetic route. A common and efficient synthesis for this molecule is the Michael addition of N-ethylaniline to methyl acrylate.
Based on this pathway, the crude product is likely to contain:
Unreacted Starting Materials:
N-ethylaniline: A basic, aromatic amine.
Methyl acrylate: A volatile, electrophilic ester.
Reaction By-products:
Polymerized methyl acrylate: A viscous, non-volatile residue.
Products of side-reactions involving impurities in the starting materials.
Solvent and Reagent Residues: Catalysts (e.g., bases or acids) and reaction solvents.
Understanding this profile is paramount. For instance, the basicity of residual N-ethylaniline and the volatility of methyl acrylate directly inform the selection of either chromatography, distillation, or a combination thereof as the optimal purification strategy.
Physicochemical Properties for Purification Design
A summary of the key physical properties of the target compound is essential for designing a purification protocol.
The compound's liquid state at ambient temperature and its high boiling point under atmospheric pressure immediately suggest that vacuum distillation is a highly viable method for purification, especially for removing non-volatile or significantly lower-boiling impurities. Its moderate polarity also makes it an excellent candidate for silica gel column chromatography .
Strategic Purification Workflow
The choice of purification technique is not arbitrary; it is a decision based on the scale of the reaction, the nature of the impurities, and the desired final purity. The following diagram illustrates a logical workflow for selecting the appropriate method.
Caption: Decision workflow for selecting the primary purification technique.
Protocol 1: Flash Column Chromatography
This method is ideal for separating the target compound from impurities of similar volatility but different polarity, such as unreacted N-ethylaniline or other closely related by-products.
Causality and Principles
Flash chromatography leverages a stationary phase (silica gel) and a mobile phase (solvent system) to separate compounds based on their differential adsorption and solubility. The target molecule, with its ester and tertiary amine groups, has moderate polarity. It will adhere to the polar silica gel more strongly than non-polar impurities but less strongly than highly polar impurities. By using a mobile phase of low-to-moderate polarity, such as a mixture of hexanes and ethyl acetate, we can selectively elute the desired product.[5][6]
Step-by-Step Methodology
Solvent System Selection (TLC Analysis):
Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane).
Spot the solution onto a silica gel TLC plate.
Develop the plate in various solvent systems (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate).
Visualize the plate under UV light (254 nm) and/or by staining with potassium permanganate.
Goal: Achieve a retention factor (Rƒ) for the product spot of approximately 0.25-0.35. This ensures good separation and a reasonable elution time from the column.[5]
Column Packing:
Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
Prepare a slurry of silica gel in the initial, lowest polarity eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
Pour the slurry into the column and allow the silica to settle, ensuring a flat, undisturbed bed. Use gentle air pressure to pack the column and drain excess solvent until it is level with the top of the silica bed.[5]
Sample Loading:
Dissolve the crude oil in a minimal amount of dichloromethane or the eluting solvent.
Alternatively, for better resolution, perform a "dry load": adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.
Elution and Fraction Collection:
Carefully add the mobile phase to the column.
Apply positive pressure (air or nitrogen) to achieve a solvent flow rate of approximately 2 inches/minute down the column.
Collect fractions in test tubes or vials.
Monitor the elution process by collecting small spots from the eluent flow onto a TLC plate and checking for the presence of the product.
Fraction Analysis and Product Isolation:
Run TLC on all collected fractions containing UV-active material.
Combine the fractions that contain only the pure product.
Remove the solvent using a rotary evaporator to yield the purified oil.
Visualization of the Chromatography Workflow
Caption: Step-by-step workflow for flash column chromatography.
Protocol 2: High-Vacuum Distillation
This technique is exceptionally effective for separating the liquid product from non-volatile impurities like polymers or salts, or from starting materials with substantially different boiling points.
Causality and Principles
Distillation separates components of a liquid mixture based on differences in their boiling points. The target compound has a high boiling point at atmospheric pressure (304 °C), where decomposition might occur.[3] By reducing the pressure inside the apparatus (creating a vacuum), we can significantly lower the boiling point to a more manageable and safer temperature (e.g., 98-100 °C at 0.05 mmHg).[4] This allows the compound to vaporize without thermal degradation, after which it is condensed and collected in a purified state, leaving less volatile substances behind.[6]
Step-by-Step Methodology
Apparatus Setup:
Assemble a short-path distillation apparatus. Ensure all glassware is clean, dry, and free of cracks. Use high-vacuum grease sparingly on all ground glass joints to ensure a good seal.
Place a stir bar in the distillation flask for smooth boiling.
Attach the distillation flask to a heating mantle.
Connect the condenser to a circulating cold water supply.
Connect the vacuum takeoff adapter to a high-vacuum pump through a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump from corrosive vapors.
Execution:
Charge the distillation flask with the crude material (do not fill more than two-thirds full).
Begin stirring and turn on the cooling water to the condenser.
Slowly and carefully apply the vacuum. Observe the crude material for any excessive bubbling from residual volatile solvents, which should be removed before heating.
Once a stable vacuum is achieved (e.g., <1 mmHg), begin to gently heat the distillation flask.
Observe for the condensation front rising in the distillation head. The temperature at the thermometer should stabilize as the first fraction (forerun) begins to distill. Discard this forerun as it may contain lower-boiling impurities.
As the temperature rises and stabilizes again, place a clean, pre-weighed receiving flask to collect the main product fraction. Record the temperature range and pressure at which the product distills.
Shutdown and Product Recovery:
Once the distillation is complete (e.g., no more liquid distilling over at that temperature), turn off the heating mantle and allow the apparatus to cool completely.
Crucially, first vent the system to atmospheric pressure before turning off the vacuum pump to prevent oil back-suck.
Weigh the receiving flask to determine the yield of the purified product.
Validation: Purity Assessment
Purification is incomplete without validation. The purity of the final product should be assessed using one or more of the following analytical techniques:
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can provide high-resolution separation and quantification of impurities. A typical method would use a C18 column with a mobile phase of acetonitrile and water.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds, GC-MS can separate and identify impurities, providing both retention time and mass spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information. The absence of signals corresponding to known impurities in the ¹H NMR spectrum is a strong indicator of high purity.
References
Google Patents. (n.d.). CN106316869A - Synthesis method of beta-alanine methyl ester salt product.
Yeshiva University. (2023). Ice Recrystallization Inhibition: Structure-Activity Studies of Synthetic Compounds. Retrieved from [Link]
Royal Society of Chemistry. (2022). Green Chemistry. Retrieved from [Link]
Organic Syntheses. (n.d.). N-PHTHALYL-L-β-PHENYLALANINE. Retrieved from [Link]
Frontiers Media. (n.d.). Advances in the synthesis of β-alanine. Retrieved from [Link]
Organic Syntheses. (n.d.). L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester. Retrieved from [Link]
Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. Retrieved from [Link]
PubChem. (n.d.). beta-Alanine, N-ethyl-N-phenyl-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
SIELC Technologies. (2018). .beta.-Alanine, N-ethyl-N-phenyl-, methyl ester. Retrieved from [Link]
PubChem. (n.d.). beta-Alanine, N-phenyl-, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
Wikipedia. (n.d.). β-Alanine ethyl ester. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Ethyl N-(N-formyl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate on Newcrom R1 HPLC column. Retrieved from [Link]
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
Application Notes: β-Alanine, N-ethyl-N-phenyl-, methyl ester as a Versatile Intermediate in Heterocyclic Synthesis
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of β-Alanine, N-ethyl-N-phenyl-, methyl ester as a pivotal chem...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of β-Alanine, N-ethyl-N-phenyl-, methyl ester as a pivotal chemical intermediate. The focus of this guide is its application in the synthesis of substituted quinolone scaffolds, which are prevalent in numerous pharmacologically active compounds.
Introduction: Strategic Importance of β-Anilino Esters
β-Alanine, N-ethyl-N-phenyl-, methyl ester, also known as methyl 3-(N-ethylanilino)propanoate, is a tertiary amino acid ester. Its structure, featuring a nucleophilic aromatic ring and an electrophilic ester moiety connected by a flexible three-carbon chain, makes it an ideal precursor for intramolecular cyclization reactions. This predisposition is expertly leveraged in the construction of complex heterocyclic systems, most notably in the synthesis of 4-hydroxyquinolones. The quinolone core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of antibacterial, anticancer, and anti-inflammatory agents.
The strategic value of this intermediate lies in its ability to undergo thermal intramolecular acylation, a variant of the Conrad-Limpach reaction, to yield specific N-substituted quinolones. The ethyl group on the nitrogen atom and the methyl ester functionality are key determinants of the final product's structure, in this case, 1-ethyl-4-hydroxyquinolin-2(1H)-one.
Physicochemical Properties and Handling
A thorough understanding of the intermediate's properties is critical for its effective and safe utilization in synthesis.
Safety and Handling:
β-Alanine, N-ethyl-N-phenyl-, methyl ester should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, laboratory coat, and chemically resistant gloves, is required.[2][3] Avoid inhalation of vapors and direct contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place.
Synthesis of the Intermediate: Michael Addition Pathway
For contextual understanding and instances where the intermediate is not commercially available, its synthesis is typically achieved via a Michael addition reaction. This well-established method provides a reliable and scalable route to the target compound.
The reaction involves the conjugate addition of N-ethylaniline to methyl acrylate. This reaction is often catalyzed by a Lewis or Brønsted acid, or can proceed thermally. The nucleophilic nitrogen of the N-ethylaniline attacks the β-carbon of the electron-deficient alkene in methyl acrylate.
Caption: Synthesis of the title intermediate via Michael Addition.
Application Protocol: Synthesis of 1-ethyl-4-hydroxyquinolin-2(1H)-one
The primary synthetic application of β-Alanine, N-ethyl-N-phenyl-, methyl ester is its intramolecular cyclization to form 1-ethyl-4-hydroxyquinolin-2(1H)-one. This transformation is a powerful method for constructing the quinolone ring system.
The Causality Behind the Experimental Choices
The intramolecular cyclization is an electrophilic aromatic substitution reaction where the ester carbonyl carbon acts as the electrophile and the ortho-position of the phenyl ring acts as the nucleophile. This reaction, often referred to as a Borsche–Drechsel cyclization or a variation of the Conrad-Limpach synthesis, requires significant thermal energy to overcome the activation barrier.[4][5]
High Temperature: Temperatures in the range of 240-260 °C are necessary to facilitate the intramolecular acylation.[6] At these temperatures, the ester becomes sufficiently electrophilic to be attacked by the aromatic ring, leading to the formation of a new six-membered ring.
High-Boiling Point Solvent: To achieve the required reaction temperatures safely and effectively, a high-boiling, inert solvent is essential. Diphenyl ether (b.p. 259 °C) or Dowtherm A are commonly used for this purpose.[4] These solvents ensure a homogeneous reaction mixture at the target temperature and prevent decomposition of the starting material that might occur with neat heating.
Inert Atmosphere: While not always strictly required, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent oxidative side reactions at high temperatures.
Caption: Experimental workflow for quinolone synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for high-temperature cyclization of related N-aryl-β-alanine esters.[4][6]
Setup: Assemble a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and an inlet for inert gas. Ensure all glassware is dry.
Charging the Flask: To the flask, add β-Alanine, N-ethyl-N-phenyl-, methyl ester (e.g., 20.7 g, 0.1 mol) and diphenyl ether (e.g., 100 mL).
Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes. Maintain a gentle positive pressure of the inert gas throughout the reaction.
Heating and Cyclization: Begin stirring and gradually heat the mixture using a heating mantle. The temperature should be raised to 250-255 °C . Methanol will begin to distill off as the reaction proceeds. Maintain this temperature for 1-2 hours, or until the distillation of methanol ceases. Monitor the reaction progress by TLC if feasible (a high-boiling eluent may be required).
Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. The product, 1-ethyl-4-hydroxyquinolin-2(1H)-one, will precipitate from the solution as a solid.
Isolation: Dilute the cold reaction mixture with toluene or hexane to facilitate filtration. Collect the precipitated solid by vacuum filtration.
Washing: Wash the filter cake thoroughly with cold toluene and then with hexane to remove residual diphenyl ether.
Drying: Dry the purified solid in a vacuum oven.
Expected Outcome and Characterization
The reaction typically affords 1-ethyl-4-hydroxyquinolin-2(1H)-one in good to excellent yields.
Product Property
Expected Value
Product Name
1-ethyl-4-hydroxyquinolin-2(1H)-one
Molecular Formula
C₁₁H₁₁NO₂
Molecular Weight
189.21 g/mol
Appearance
White to off-white crystalline solid
Characterization
¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy
Conclusion
β-Alanine, N-ethyl-N-phenyl-, methyl ester is a highly effective and strategically important intermediate for the synthesis of N-ethyl substituted 4-hydroxyquinolones. The high-temperature intramolecular cyclization protocol, while demanding in its conditions, provides a direct and efficient route to this valuable heterocyclic core. The insights and detailed protocol provided in these notes are intended to empower researchers to confidently and successfully utilize this intermediate in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.
References
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. 2018. Available from: [Link]
US Patent 2558211A, Preparation of 4-hydroxyquinoline compounds.
Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. PubMed. Available from: [Link]
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. 2021. Available from: [Link]
(PDF) 4-Hydroxyquinol-2-ones. 86. Synthesis of Methyl (Ethyl) Esters of 1-Substituted 4-Amino-2-oxoquinoline-3-carboxylic Acids. ResearchGate. Available from: [Link]
Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. ResearchGate. Available from: [Link]
The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. ResearchGate. Available from: [Link]
Borsche–Drechsel cyclization. Wikipedia. Available from: [Link]
Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PubMed Central. Available from: [Link]
Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry. Available from: [Link]
Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI. Available from: [Link]
(PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available from: [Link]
Application Notes and Protocols for the Cellular Characterization of beta-Alanine, N-ethyl-N-phenyl-, methyl ester
Audience: Researchers, scientists, and drug development professionals. Introduction and Compound Overview beta-Alanine, N-ethyl-N-phenyl-, methyl ester is a small molecule with the chemical formula C₁₂H₁₇NO₂.[1] Its stru...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction and Compound Overview
beta-Alanine, N-ethyl-N-phenyl-, methyl ester is a small molecule with the chemical formula C₁₂H₁₇NO₂.[1] Its structure, featuring an amino acid backbone modified with ethyl and phenyl groups, suggests potential bioactivity. However, a review of the scientific literature reveals a significant lack of data regarding its effects on biological systems. Therefore, the primary objective of this guide is to propose a structured, multi-phase experimental plan to systematically profile its cellular effects. This approach serves as a template for the initial characterization of any novel compound with an unknown biological profile.
Prerequisite: Compound Solubilization and Stock Preparation
The validity of any in vitro assay is contingent upon the proper solubilization of the test compound.[2][3][4][5] A compound that precipitates in the culture medium will lead to inaccurate and irreproducible results. Therefore, determining the solubility and establishing a stable stock solution is a critical first step.
Recommended Solvent and Stock Solution Preparation
Given its chemical structure, beta-Alanine, N-ethyl-N-phenyl-, methyl ester is predicted to be poorly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.
Protocol:
Prepare a 10 mM stock solution of beta-Alanine, N-ethyl-N-phenyl-, methyl ester in 100% DMSO.[6]
Calculate the required mass using the molecular weight (207.27 g/mol ). For 1 mL of a 10 mM stock, dissolve 2.07 mg of the compound in 1 mL of DMSO.
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7][8]
Kinetic Solubility Assessment in Culture Medium
Before initiating cell-based assays, it is crucial to determine the maximum concentration of the compound that remains soluble in the complete cell culture medium (including serum). This is often referred to as a kinetic solubility test.[3][9]
Protocol:
Prepare a series of dilutions of the 10 mM DMSO stock solution in complete cell culture medium. A typical starting range would be from 1 µM to 100 µM.
Crucially, ensure the final concentration of DMSO in the medium is kept constant across all dilutions and does not exceed 0.5%, as higher concentrations can be toxic to cells.[10]
Incubate the solutions at 37°C for 1-2 hours.
Visually inspect for precipitation or turbidity. A more quantitative method involves measuring light scattering using a nephelometer or a plate reader.[2][3]
The highest concentration that remains clear is considered the upper limit for subsequent cell-based experiments.
Phase 1: Primary Screening for General Cytotoxicity
Caption: Phase 1 Workflow for Cytotoxicity Screening.
MTT Assay (Metabolic Activity)
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[11][12][13][14] A decrease in metabolic activity is indicative of reduced cell viability or proliferation.
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO only). Incubate for 24, 48, or 72 hours.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13][14]
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[14]
Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm.[11][14]
Neutral Red (NR) Uptake Assay (Lysosomal Integrity)
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[15][16][17][18][19] Damage to the cell surface or lysosomal membrane results in a decreased uptake of the dye.
Protocol:
Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
NR Staining: After the treatment period, remove the medium and add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.
Washing: Remove the staining solution and wash the cells with a wash buffer (e.g., DPBS).
Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well to extract the dye from the cells.[15]
Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.[15]
LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[1][20][21][22][23] This assay quantifies the amount of LDH in the supernatant.
Protocol:
Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes (optional but recommended to pellet any detached cells).[23] Carefully transfer an aliquot (e.g., 50-100 µL) of the supernatant to a new 96-well plate.
Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.[1][20]
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[1]
Measurement: Measure the absorbance at 490 nm. A stop solution is typically added before reading.[1]
Phase 2: Mechanistic Investigation of Cell Fate
If the primary screen indicates a biological effect (either cytotoxic or a reduction in viable cells), the next phase is to elucidate the underlying mechanism.
Caption: Decision workflow for investigating cell fate mechanisms.
If the compound reduces the number of viable cells without causing significant membrane damage (i.e., low LDH release), it may be inhibiting cell proliferation (a cytostatic effect).
This assay measures the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA during the S phase of the cell cycle.[24][25][26][27]
Protocol:
Seeding and Treatment: Seed and treat cells with sub-lethal concentrations of the compound for 24-48 hours.
BrdU Labeling: Add BrdU labeling solution to the cells and incubate for an additional 2-24 hours.[25]
Fixation and Denaturation: Fix the cells and denature the DNA using an acid or heat treatment to expose the incorporated BrdU.
Immunodetection: Incubate with an anti-BrdU antibody conjugated to an enzyme (for colorimetric detection) or a fluorophore (for imaging/flow cytometry).
Measurement: Quantify the signal using a plate reader, microscope, or flow cytometer.
Ki-67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, M) but is absent in quiescent cells (G0).[28][29][30] It is a reliable marker of the proliferating cell population.
Protocol (Flow Cytometry):
Treatment and Harvesting: Treat cells for the desired duration, then harvest and count them.
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., ethanol or paraformaldehyde) and then permeabilize them to allow antibody access to the nucleus.[28]
Staining: Incubate the cells with a fluorophore-conjugated anti-Ki-67 antibody.[28]
Analysis: Analyze the percentage of Ki-67 positive cells using a flow cytometer.
Mode of Cell Death Assays (If Cytotoxic)
If the compound is cytotoxic, it is important to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
This flow cytometry-based assay is a gold standard for differentiating apoptotic and necrotic cells.[31][32][33][34][35]
Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.
Propidium Iodide (PI): A fluorescent DNA intercalator that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
Treatment and Harvesting: Treat cells with cytotoxic concentrations of the compound. Harvest both adherent and floating cells.
Washing: Wash cells with cold PBS.
Staining: Resuspend cells in 1X Binding Buffer. Add fluorochrome-conjugated Annexin V and PI.[32][33]
Incubation: Incubate for 15 minutes at room temperature in the dark.[32][33]
Analysis: Analyze immediately by flow cytometry. The results will distinguish four populations:
Viable: Annexin V(-) / PI(-)
Early Apoptotic: Annexin V(+) / PI(-)
Late Apoptotic/Necrotic: Annexin V(+) / PI(+)
Necrotic: Annexin V(-) / PI(+)
Caspases-3 and -7 are key "executioner" caspases that are activated during apoptosis and cleave numerous cellular substrates.[36][37][38][39] Measuring their activity provides a direct biochemical confirmation of apoptosis.
Protocol (Luminescent "Add-Mix-Measure" Format):
Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with the test compound.
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a proluminescent substrate (containing the DEVD sequence) and components for cell lysis.[36]
Incubation: Incubate at room temperature for 1-3 hours.
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.[20]
Phase 3: Investigating Oxidative Stress
Many chemical compounds exert their toxic effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
DCFH-DA Assay for Intracellular ROS
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to detect intracellular ROS.[40][41][42][43][44] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Caption: Mechanism of the DCFH-DA assay for ROS detection.
Protocol:
Seeding and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere. Treat with the test compound for a relevant period (e.g., 1-6 hours).
Probe Loading: Remove the treatment medium and wash the cells with a warm buffer (e.g., serum-free medium or PBS). Load the cells with 10 µM DCFH-DA solution and incubate for 20-45 minutes at 37°C.[40][42]
Washing: Gently wash the cells three times with warm buffer to remove excess probe.[42]
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[40]
Summary and Data Interpretation
The systematic approach outlined above provides a comprehensive initial profile of the bioactivity of beta-Alanine, N-ethyl-N-phenyl-, methyl ester.
By integrating the results from these assays, researchers can build a robust, evidence-based profile of a novel compound's cellular effects, guiding future mechanistic studies and development pathways.
Eruslanov, E., & Kusmartsev, S. (2010). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. JoVE (Journal of Visualized Experiments), (40), e2122.
Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7).
Kicic, A., et al. (2017). Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections. Current Protocols in Stem Cell Biology, 42, 1D.19.1-1D.19.14.
Application Note & Protocol: Preparation of Stock Solutions for β-Alanine, N-ethyl-N-phenyl-, methyl ester
Abstract This document provides a comprehensive and scientifically-grounded protocol for the preparation, validation, and storage of stock solutions of β-Alanine, N-ethyl-N-phenyl-, methyl ester (CAS: 21608-06-0). Design...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive and scientifically-grounded protocol for the preparation, validation, and storage of stock solutions of β-Alanine, N-ethyl-N-phenyl-, methyl ester (CAS: 21608-06-0). Designed for researchers, scientists, and professionals in drug development, this guide emphasizes methodological precision, safety, and the rationale behind critical procedural steps. The protocol incorporates self-validating checkpoints to ensure the generation of accurate and reproducible stock solutions, which are foundational for the integrity of any subsequent experimental work.
Introduction: The Criticality of a Reliable Stock Solution
The quality of data generated in biological assays, high-throughput screening, and other research applications is directly contingent on the accuracy of the reagents used. A precisely prepared stock solution is the cornerstone of experimental reproducibility. Errors in concentration, incomplete solubilization, or degradation of the compound can introduce significant variability, leading to misleading results and wasted resources.
β-Alanine, N-ethyl-N-phenyl-, methyl ester is an organic compound for which detailed public handling information is sparse. Therefore, establishing a robust and validated protocol for its solubilization and storage is a prerequisite for its use in research. This guide provides a step-by-step methodology, grounded in Good Laboratory Practices (GLP), to ensure the creation of a stable, accurate, and reliable stock solution.
Compound Identification and Physicochemical Properties
A thorough understanding of the compound's properties is essential for selecting the appropriate solvent and handling procedures. The key properties of β-Alanine, N-ethyl-N-phenyl-, methyl ester are summarized below.
Specific data is not readily available. As a tertiary amine and an ester, it is predicted to have low aqueous solubility but good solubility in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and moderate solubility in alcohols like ethanol. Empirical determination is necessary.
Stability
Data is limited. As an ester, the compound is susceptible to hydrolysis, especially in the presence of strong acids or bases. It should be protected from excessive heat and light.
Safety First: Hazard Assessment and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it must be handled with the standard precautions applicable to new or uncharacterized chemical entities.
Engineering Controls: All handling of the solid compound, especially during weighing, must be performed inside a certified chemical fume hood to prevent inhalation of fine particulates.
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
Hand Protection: Chemically resistant nitrile gloves must be worn. Change gloves immediately if contaminated.
Body Protection: A lab coat must be worn and kept fastened.
General Practices: Avoid direct contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.[3] Keep the container tightly closed when not in use.[3]
Experimental Workflow: From Calculation to Storage
The overall process for preparing a validated stock solution is a multi-step procedure that requires careful attention to detail at each stage.
How to improve the yield of beta-Alanine, N-ethyl-N-phenyl-, methyl ester synthesis
Technical Support Center: Synthesis of β-Alanine, N-ethyl-N-phenyl-, methyl ester Welcome to the technical support center for the synthesis of β-Alanine, N-ethyl-N-phenyl-, methyl ester (Methyl 3-(ethyl(phenyl)amino)prop...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of β-Alanine, N-ethyl-N-phenyl-, methyl ester
Welcome to the technical support center for the synthesis of β-Alanine, N-ethyl-N-phenyl-, methyl ester (Methyl 3-(ethyl(phenyl)amino)propanoate). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to optimize your reaction for maximum yield and purity.
Overview of the Primary Synthesis Route
The most direct and common method for synthesizing β-Alanine, N-ethyl-N-phenyl-, methyl ester is through an aza-Michael addition . This reaction involves the conjugate addition of a nitrogen nucleophile, in this case, N-ethylaniline, to an α,β-unsaturated carbonyl compound, methyl acrylate.[1]
The reaction is versatile and can be performed under various conditions, including neat (solvent-free), with catalysts, or with thermal or microwave induction.[2] However, the nucleophilicity of the secondary aromatic amine and the reactivity of the acrylate acceptor present specific challenges that can impact reaction efficiency and yield.
This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable steps for resolution.
Q1: My reaction yield is very low or the reaction is not proceeding to completion. What are the primary factors to investigate?
A1: Low conversion is a frequent challenge, often rooted in insufficient activation of the reactants. While the aza-Michael addition can sometimes proceed without a catalyst, especially at elevated temperatures, the moderate nucleophilicity of N-ethylaniline and potential for side reactions often necessitate catalytic activation.[3]
Core Causality: The reaction rate depends on the nucleophilic attack of the amine's lone pair on the β-carbon of the methyl acrylate. Aromatic amines like N-ethylaniline are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen's lone pair into the phenyl ring. Therefore, enhancing either the nucleophile's reactivity or the acceptor's electrophilicity is key.
Troubleshooting Steps:
Introduce a Catalyst: If running the reaction neat or in a non-catalytic system, the introduction of a catalyst is the most critical first step. Both acid and base catalysis can be effective.
Base Catalysis: A base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or K₂CO₃ can deprotonate the methyl acrylate's α-carbon, increasing its reactivity.[4][5] However, for amine additions, the primary role of a base is often to activate the amine nucleophile.
Lewis Acid Catalysis: Lewis acids such as Yb(OTf)₃, LiClO₄, or molecular iodine can coordinate to the carbonyl oxygen of the methyl acrylate.[6][7] This coordination withdraws electron density, making the β-carbon more electrophilic and susceptible to nucleophilic attack.
Solvent Effects: In some cases, polar aprotic solvents can promote the reaction by stabilizing charged intermediates formed during the addition.[8]
Increase Temperature: The reaction can be performed under thermal conditions (e.g., 65-100°C).[2][9] Increased temperature provides the necessary activation energy for the reaction to proceed. However, be cautious, as higher temperatures can also promote side reactions like polymerization (see Q2).
Consider Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for Michael additions by providing rapid and uniform heating.[2] A typical microwave-assisted reaction might run for 1-3 hours, compared to several days for conventional heating at similar temperatures.[2]
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Q2: I'm observing a significant amount of a viscous, insoluble polymer in my reaction flask. How can I prevent this?
A2: The formation of a polymer is a very common side reaction caused by the self-polymerization of methyl acrylate. This is an anionic polymerization process that can be initiated by nucleophiles or bases and is often accelerated by heat.
Core Causality: Methyl acrylate is a reactive monomer. The same conditions designed to promote the desired aza-Michael addition (basic catalysts, heat, high concentrations) can also trigger its unwanted polymerization.
Mitigation Strategies:
Control Reactant Addition: Instead of mixing all reactants at once, add the methyl acrylate slowly (e.g., via syringe pump) to a heated solution of the N-ethylaniline and catalyst. This keeps the instantaneous concentration of the acrylate low, favoring the 1:1 addition product over polymerization.
Incorporate a Polymerization Inhibitor: Add a small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture. While the primary polymerization pathway is often anionic, inhibitors can help suppress parallel radical polymerization pathways, especially at higher temperatures.
Optimize Temperature: While heat can increase the rate of the desired reaction, excessive temperatures will significantly accelerate polymerization. Find the minimum temperature required for a reasonable reaction rate (e.g., start at 60°C and monitor by TLC or GC-MS).
Re-evaluate Your Catalyst: Strong bases are more likely to initiate acrylate polymerization. If using a base, consider a weaker one or switch to a Lewis acid catalyst, which primarily activates the acrylate towards the desired nucleophilic attack rather than initiating polymerization.[6]
Q3: My final product is contaminated with a higher molecular weight impurity. What is it and how do I avoid it?
A3: This impurity is likely the result of a double Michael addition. The nitrogen atom of your desired product (a tertiary amine) is still nucleophilic and can react with a second molecule of methyl acrylate. This side-reaction forms a quaternary ammonium salt.
Core Causality: This side reaction is more prevalent when a large excess of methyl acrylate is used or when reaction conditions are harsh (prolonged heating).
Prevention and Control:
Stoichiometry is Critical: Carefully control the molar ratio of reactants. Avoid using a large excess of methyl acrylate. A ratio of 1:1 or a very slight excess of the acrylate (e.g., 1.1 equivalents) is recommended.
Monitor Reaction Progress: Track the disappearance of the N-ethylaniline starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.
Temperature Management: High temperatures can provide the activation energy for this second, less favorable addition. Running the reaction at the lowest effective temperature will improve selectivity for the mono-adduct.
Reaction Mechanism and Side Reactions
Caption: Pathways for desired product and common side products.
Q4: The purification of my product by column chromatography is difficult, with smearing and poor separation. What are the best practices?
A4: The product, a tertiary amine, is basic. Basic compounds often interact strongly with the acidic silica gel used in standard column chromatography, leading to tailing, smearing, and sometimes irreversible adsorption.
Purification Protocol:
Neutralize the Silica: Before running your column, flush the silica gel with a solvent mixture containing a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (in methanol). A typical mixture is your chosen eluent (e.g., Hexane/Ethyl Acetate) containing 0.5-1% Et₃N. This deactivates the acidic silanol groups on the silica surface.
Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina.
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction.
Dissolve the crude product in a nonpolar solvent (e.g., ethyl acetate).
Wash with a dilute acid solution (e.g., 1M HCl). Your basic product will move to the aqueous layer as a hydrochloride salt, leaving non-basic impurities (like polymer) in the organic layer.
Separate the aqueous layer, basify it with a base (e.g., NaHCO₃ or NaOH solution) until pH > 8.
Extract your purified product back into an organic solvent.
Dry the organic layer (e.g., with MgSO₄ or Na₂SO₄), filter, and concentrate.[10] This significantly purifies the material before the final chromatographic step.
Optimized Experimental Protocols
The following protocols provide starting points for optimization. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Lewis Acid Catalyzed Synthesis (High Selectivity)
This method uses a mild Lewis acid to promote the reaction, often minimizing polymerization side reactions.
Materials:
N-Ethylaniline
Methyl Acrylate
Ytterbium(III) triflate (Yb(OTf)₃) or Lithium perchlorate (LiClO₄)
Dichloromethane (DCM) or Acetonitrile (MeCN)
Saturated sodium bicarbonate solution
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
To a round-bottom flask under a nitrogen atmosphere, add N-ethylaniline (1.0 eq) and the solvent (DCM or MeCN, approx. 0.5 M).
Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 5-10 mol%).
Stir the mixture at room temperature for 10 minutes.
Add methyl acrylate (1.1 eq) dropwise over 15 minutes.
Stir the reaction at room temperature or heat gently to 40°C. Monitor progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).
Upon completion (typically 4-12 hours), quench the reaction by adding saturated sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and extract with DCM (3x).
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude oil via column chromatography (silica gel treated with 1% Et₃N, eluting with a Hexane/Ethyl Acetate gradient).
This method is ideal for rapid synthesis and screening, leveraging the efficiency of microwave heating.[2]
Materials:
N-Ethylaniline
Methyl Acrylate
Appropriate microwave reaction vessel with a stir bar
Procedure:
In a 10 mL microwave reaction vessel, combine N-ethylaniline (1.0 eq) and methyl acrylate (1.2 eq).
Seal the vessel and place it in the microwave reactor cavity.
Irradiate the mixture at a set temperature (e.g., 130-150°C) for 1-3 hours. Use dynamic power control to maintain the target temperature.
After the reaction, cool the vessel to room temperature.
Transfer the crude product directly to a silica gel column for purification as described in Protocol 1.
Comparative Data for Reaction Conditions
Parameter
Conventional Heating (Neat)
Lewis Acid Catalysis (Solution)
Microwave (Neat)
Temperature
65-100 °C
25-40 °C
130-150 °C
Time
12 - 72 hours
4 - 12 hours
1 - 3 hours
Catalyst
None required, but slow
5-10 mol% Yb(OTf)₃, LiClO₄
None required
Typical Yield
60-75%
85-95%
80-95%
Key Advantage
Simplicity
High Selectivity, Mild Conditions
High Speed
Key Challenge
Long reaction times, side reactions
Catalyst cost and removal
Requires specialized equipment
References
Tejera, A. et al. (2007). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecular Diversity, 11, 209-213. Available from: [Link]
Bowman, R. et al. (2011). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry, 2(1), 52-58. Available from: [Link]
Chad's Prep (2018). 19.6b Addition of Secondary Amines Enamine Formation. YouTube. Available from: [Link]
Kumar, A. et al. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 13, 1057-1098. Available from: [Link]
de la Hoz, A. et al. (2020). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Revista de la Academia Canaria de Ciencias, 32, 141-150. Available from: [Link]
ResearchGate (n.d.). Calculated results of aza‐Michael addition of aniline to methyl acrylate (AAM). Available from: [Link]
Borah, J. C. (2011). Aza-Michael Addition of Amines to α,β-Unsaturated Compounds Using Molecular Iodine as Catalyst. ChemInform, 42(36). Available from: [Link]
Gogoi, P. (2013). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). ResearchGate. Available from: [Link]
Williams, S. R. et al. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Science and Engineering of Composite Materials, 14(3). Available from: [Link]
Semantic Scholar (n.d.). Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones catalyzed by. Available from: [Link]
Sun, D. et al. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(12), 5283-5285. Available from: [Link]
Sangroniz, A. et al. (2018). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances, 8(2), 940-948. Available from: [Link]
Google Patents (2008). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
ResearchGate (n.d.). Optimization of conditions for the reaction of the Aza-Michael addition. Available from: [Link]
Connon, S. J. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Organic & Biomolecular Chemistry, 12(23), 3845-3862. Available from: [Link]
ResearchGate (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Available from: [Link]
Zhang, Q. et al. (2019). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Frontiers in Chemistry, 7, 775. Available from: [Link]
Konopelski, J. P. et al. (1996). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 73, 201. Available from: [Link]
Van Speybroeck, V. et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 81(23), 11734-11745. Available from: [Link]
Duc, D. (2018). Aza-Michael addition of secondary amine to ethyl acrylate. ResearchGate. Available from: [Link]
Troubleshooting guide for the purification of Methyl N-ethyl-N-phenyl-beta-alaninate
A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides a comprehensive resource for troubleshooting the purification of Methyl N-ethyl-N-phenyl-beta-alaninate. Struc...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a comprehensive resource for troubleshooting the purification of Methyl N-ethyl-N-phenyl-beta-alaninate. Structured in a user-friendly question-and-answer format, this guide addresses common challenges encountered during the synthesis and purification of this compound, offering practical solutions and in-depth scientific explanations.
Frequently Asked Questions (FAQs)
Synthesis & Reaction Monitoring
Question 1: What is the primary synthetic route for Methyl N-ethyl-N-phenyl-beta-alaninate, and how can I monitor the reaction progress?
Answer: The most common and efficient method for synthesizing Methyl N-ethyl-N-phenyl-beta-alaninate is the aza-Michael addition of N-ethylaniline to methyl acrylate.[1][2] This reaction involves the conjugate addition of the secondary amine to the electron-deficient alkene of the acrylate.[3]
Reaction Monitoring:
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).
Stationary Phase: Silica gel 60 F254 plates.
Mobile Phase: A non-polar solvent system such as a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v) is a good starting point. The polarity can be gradually increased if the product has a low Rf value.
Visualization:
UV Light (254 nm): The aromatic nature of the starting material (N-ethylaniline) and the product will allow for visualization under UV light.[4]
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will stain the spots of organic compounds, appearing as yellow-brown spots.[4]
Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing compounds that can be oxidized. The unreacted methyl acrylate will show up as a bright yellow spot on a purple background. The product and starting amine may also be visualized, often appearing as yellow or brown spots upon gentle heating.
A successful reaction will show the consumption of the starting materials (N-ethylaniline and methyl acrylate) and the appearance of a new spot corresponding to the product. It is advisable to run a co-spot (a lane with both the starting material and the reaction mixture) to accurately track the conversion.
Work-up & Initial Purification
Question 2: How should I work up the reaction mixture to remove unreacted starting materials before column chromatography?
Answer: A proper work-up procedure is crucial to simplify the final purification by column chromatography. The primary goal is to remove excess N-ethylaniline and any potential acidic or basic impurities.
Step-by-Step Work-up Protocol:
Quenching the Reaction: If a catalyst was used, it should be neutralized or removed according to its properties. For many aza-Michael additions, the reaction can proceed neat or in a solvent without a catalyst.
Solvent Extraction: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether.
Acidic Wash: To remove the unreacted basic N-ethylaniline, wash the organic layer with a dilute aqueous acidic solution, such as 1 M hydrochloric acid (HCl).[5][6] The N-ethylaniline will be protonated to form a water-soluble salt, which will partition into the aqueous layer. Perform this wash two to three times.
Caution: Ensure your target compound, Methyl N-ethyl-N-phenyl-beta-alaninate, is stable to acidic conditions. While generally stable, prolonged exposure to strong acids could potentially lead to hydrolysis of the ester.[7]
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Column Chromatography Purification
Question 3: I am having trouble purifying Methyl N-ethyl-N-phenyl-beta-alaninate by column chromatography. The product is streaking, or the separation from impurities is poor. What are the recommended conditions?
Answer: Column chromatography of amines on silica gel can be challenging due to the acidic nature of the stationary phase, which can lead to peak tailing and poor separation.[8] Here is a systematic approach to troubleshoot and optimize the purification:
Troubleshooting Flowchart for Column Chromatography
Caption: Decision tree for troubleshooting column chromatography.
Recommended Column Chromatography Parameters:
Parameter
Recommendation
Rationale
Stationary Phase
Silica gel (230-400 mesh)
Standard stationary phase for normal-phase chromatography.
Mobile Phase
Hexanes/Ethyl Acetate with 0.1-1% Triethylamine
The hexane/ethyl acetate gradient allows for the elution of compounds based on polarity. Triethylamine is a basic additive that deactivates the acidic silanol groups on the silica surface, preventing the basic product from sticking and tailing.[8]
Gradient
Start with a low polarity (e.g., 98:2 Hexanes:Ethyl Acetate) and gradually increase the concentration of ethyl acetate.
This allows for the separation of non-polar impurities first, followed by the elution of the product.
Loading
Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.
This ensures a concentrated band at the start of the chromatography, leading to better separation.
Impurity Identification & Characterization
Question 4: What are the common impurities I should expect, and how can I characterize the pure product?
Answer: The primary impurities are typically unreacted starting materials and potential side products from the aza-Michael addition.
Potential Impurities:
Impurity
Structure
Reason for Formation
N-ethylaniline
C₆H₅NH(CH₂CH₃)
Incomplete reaction or use of excess starting material.
Methyl acrylate
CH₂=CHCOOCH₃
Incomplete reaction or use of excess starting material.
Bis-adduct
C₆H₅N(CH₂CH₂COOCH₃)₂
A second aza-Michael addition of the product with another molecule of methyl acrylate. This is more likely if a large excess of methyl acrylate is used.
Characterization of Pure Methyl N-ethyl-N-phenyl-beta-alaninate:
The identity and purity of the final product should be confirmed by spectroscopic methods.
Technique
Expected Data
¹H NMR (CDCl₃)
δ (ppm): ~7.2 (m, 2H, Ar-H), ~6.7 (m, 3H, Ar-H), 3.65 (s, 3H, OCH₃), 3.55 (t, 2H, NCH₂CH₂), 3.40 (q, 2H, NCH₂CH₃), 2.55 (t, 2H, CH₂COO), 1.15 (t, 3H, CH₂CH₃). Note: These are predicted values based on similar structures and may vary slightly.
¹³C NMR (CDCl₃)
δ (ppm): ~172 (C=O), ~147 (Ar-C), ~129 (Ar-CH), ~116 (Ar-CH), ~112 (Ar-CH), 51.5 (OCH₃), 48.0 (NCH₂CH₂), 45.0 (NCH₂CH₃), 32.0 (CH₂COO), 12.0 (CH₂CH₃). Note: These are predicted values based on similar structures and may vary slightly.
Mass Spec. (ESI+)
m/z = 208.13 [M+H]⁺
The absence of signals corresponding to N-ethylaniline and methyl acrylate in the NMR spectra is a good indicator of purity.
Workflow for Impurity Identification
Caption: A workflow diagram for identifying impurities.
Product Stability
Question 5: Is there a risk of the product degrading during work-up or purification?
Answer: Yes, the primary stability concern for Methyl N-ethyl-N-phenyl-beta-alaninate is the hydrolysis of the methyl ester group.[9]
Acidic Conditions: Prolonged exposure to strong acidic conditions during the work-up can catalyze the hydrolysis of the ester to the corresponding carboxylic acid. This is generally a slow process at room temperature with dilute acid but can be accelerated by heat.
Basic Conditions: Similarly, strong basic conditions can lead to saponification of the ester. It is important to neutralize the reaction mixture after any basic washes.
Silica Gel: The acidic nature of silica gel can potentially promote some hydrolysis if the compound is left on the column for an extended period, especially if water is present in the mobile phase. Using a mobile phase modifier like triethylamine and performing the chromatography efficiently can mitigate this risk.
If hydrolysis is suspected, the resulting carboxylic acid will have a much lower Rf value on TLC and will be evident in the NMR spectrum (disappearance of the methyl ester singlet and appearance of a broad carboxylic acid proton signal).
References
Google Patents. (2013). CN103145562A - N-ethyl aniline preparation method.
Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023). MDPI. Retrieved from [Link]
Singleton, N. Z. (2022). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University. Retrieved from [Link]
Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. (n.d.). Retrieved from [Link]
Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.
Synthesis of β-Amino Esters via Aza-Michael Addition of Amines to Alkenes Promoted on Silica: A Useful and Recyclable Surface. (n.d.). ResearchGate. Retrieved from [Link]
SIELC Technologies. (n.d.). N-Ethyl-3-methylaniline. Retrieved from [Link]
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/02%3A_Chromatography/2.03%3A_Thin_Layer_Calculated results of aza‐Michael addition of aniline to methyl acrylate (AAM). Activation free energies (ΔG≠298) in kJ/mol. … - ResearchGate. (n.d.). ResearchGate. Retrieved from https://www.researchgate.
Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]
Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? (2012). ResearchGate. Retrieved from [Link]
Intratec. (n.d.). Methyl Acrylate Production. Retrieved from [Link]
PubChem. (n.d.). beta-Alanine, ion(1-). Retrieved from [Link]
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkat USA. Retrieved from [Link]
PubChem. (n.d.). beta-Alanine, N-ethyl-N-phenyl-, methyl ester. Retrieved from [Link]
How do I remove aniline from the reaction mixture? (2014). ResearchGate. Retrieved from [Link]
NMR Characterization of Lignans. (n.d.). MDPI. Retrieved from [Link]
Problem with amino column!!! HELP. (2016). Chromatography Forum. Retrieved from [Link]
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]
PubChem. (n.d.). N-Ethylaniline. Retrieved from [Link]
PubChem. (n.d.). Potassium beta-alaninate. Retrieved from [Link]
Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024). Nature. Retrieved from [Link]
Is there an easy way to purify organic amines? (2023). Biotage. Retrieved from [Link]
The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. (2017). ResearchGate. Retrieved from [Link]
Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Groups. (2026). ACS Publications. Retrieved from [Link]
Visualizing a TLC plate. (2021). YouTube. Retrieved from [Link]
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (n.d.). MDPI. Retrieved from [Link]
Solvent effects in the aza-Michael addition of anilines. (n.d.). Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]
Workup: Amines. (n.d.). University of Rochester. Retrieved from [Link]
TLC and PC in Isolation, Identification and Characterization of Allelochemicals. (n.d.). ResearchGate. Retrieved from [Link]
Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]
Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. (2018). Organic Chemistry Portal. Retrieved from [Link]
β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (n.d.). NIH. Retrieved from [Link]
TLC Visualization Techniques. (n.d.). Scribd. Retrieved from [Link]
Amine purification. (2011). Science Forums. Retrieved from [Link]
Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (n.d.). Arkivoc. Retrieved from [Link]/i/1-1718/)
Stability issues and degradation pathways of beta-Alanine, N-ethyl-N-phenyl-, methyl ester
Welcome to the dedicated technical support resource for beta-Alanine, N-ethyl-N-phenyl-, methyl ester (CAS RN: 21608-06-0). This guide is intended for researchers, scientists, and drug development professionals to naviga...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support resource for beta-Alanine, N-ethyl-N-phenyl-, methyl ester (CAS RN: 21608-06-0). This guide is intended for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this compound. Here, we synthesize foundational chemical principles with practical, field-proven insights to ensure the integrity of your experiments.
Introduction to the Stability Profile
beta-Alanine, N-ethyl-N-phenyl-, methyl ester is a molecule possessing two primary functional groups susceptible to degradation: a tertiary amine (N-ethyl-N-phenyl) and a methyl ester. Understanding the interplay of these groups is critical for predicting and mitigating stability issues. The principal degradation pathways to consider are hydrolysis of the methyl ester and oxidation of the tertiary amine.
This guide is structured to address common questions and troubleshooting scenarios you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for beta-Alanine, N-ethyl-N-phenyl-, methyl ester?
A1: Based on its chemical structure, the two most probable degradation pathways are:
Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding beta-Alanine, N-ethyl-N-phenyl- (the corresponding carboxylic acid) and methanol.
Oxidation: The tertiary amine, specifically the N-alkylaniline moiety, can undergo oxidation. This can lead to the formation of an N-oxide, or potentially N-dealkylation to form N-phenyl-beta-alanine methyl ester and acetaldehyde, or N-ethyl-beta-alanine methyl ester and aniline.
Q2: I'm observing a new, more polar peak in my HPLC analysis over time. What could it be?
A2: A more polar impurity is often indicative of the formation of the free carboxylic acid due to the hydrolysis of the methyl ester. Carboxylic acids are generally more polar than their corresponding esters and will thus have shorter retention times on a reverse-phase HPLC column. To confirm, you can intentionally subject a sample to mild acidic or basic conditions and see if the peak corresponding to the impurity increases.
Q3: My sample is developing a yellowish tint upon storage. What might be the cause?
A3: Discoloration, such as the appearance of a yellow tint, is often associated with the oxidation of the aniline moiety. N-alkylanilines can be sensitive to air and light, leading to the formation of colored degradation products.[1] Proper storage under an inert atmosphere and protected from light is crucial.
Q4: What are the recommended storage conditions for beta-Alanine, N-ethyl-N-phenyl-, methyl ester?
A4: To minimize degradation, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (2-8 °C), and protected from light.
Q5: Are there any specific solvent incompatibilities I should be aware of?
A5: Avoid prolonged exposure to strongly acidic or basic aqueous solutions to prevent hydrolysis. When preparing solutions for analysis or experiments, use freshly prepared solutions and minimize the time they are kept at room temperature. The choice of solvent can impact stability, so it's advisable to perform preliminary compatibility studies if the compound will be in solution for an extended period.[2]
Troubleshooting Guide
Observed Issue
Potential Cause
Troubleshooting Steps & Rationale
Appearance of a new peak with a shorter retention time in RP-HPLC.
Hydrolysis of the methyl ester.
1. Confirm Identity: Spike the sample with a synthesized standard of the corresponding carboxylic acid, if available. A co-eluting peak will confirm the identity. 2. pH Stress Test: Intentionally expose a small sample to mild acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at a controlled temperature (e.g., 40°C) for a defined period.[3] An increase in the impurity peak under these conditions strongly suggests hydrolysis. 3. Control pH: Ensure all solvents and buffers used in your experiments are within a neutral pH range.
Development of color in the solid material or in solution.
Oxidation of the N-alkylaniline moiety.
1. Inert Atmosphere: If not already doing so, handle and store the compound under an inert atmosphere. 2. Light Protection: Store in an amber vial or wrap the container in foil to protect from light. 3. Antioxidants: For solution-based applications where stability is a concern, consider the compatibility and potential use of antioxidants. This should be carefully validated as it may interfere with downstream processes.
Inconsistent analytical results or loss of potency.
1. Forced Degradation Study: Conduct a systematic forced degradation study as per ICH Q1A(R2) guidelines to identify all potential degradation products.[4] This involves exposing the compound to heat, humidity, acid, base, and light. 2. Develop a Stability-Indicating Method: Use the results from the forced degradation study to develop and validate an HPLC method that can separate the parent compound from all its degradation products.[2] This is crucial for accurate quantification.
Formation of multiple new, smaller peaks in HPLC.
N-dealkylation or further degradation of primary impurities.
1. LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weights of the new impurities.[5] This can help in identifying potential N-dealkylated products. 2. Reference Standards: If possible, obtain or synthesize potential N-dealkylated products to use as reference standards for confirmation.
Experimental Protocols
Protocol 1: Forced Degradation Study for a Comprehensive Stability Profile
This protocol outlines a systematic approach to identifying potential degradation products and pathways.[6][7]
1. Sample Preparation:
Prepare a stock solution of beta-Alanine, N-ethyl-N-phenyl-, methyl ester in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
Thermal Degradation: Store the solid compound at 60°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
3. Analysis:
After the specified stress period, neutralize the acidic and basic samples.
Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC-UV method. An LC-MS method is highly recommended for the identification of unknown degradants.[8]
Analyze a control sample (unstressed) for comparison.
Protocol 2: Development of a Stability-Indicating HPLC Method
A robust analytical method is essential to accurately quantify the parent compound and its impurities.
1. Column and Mobile Phase Screening:
Start with a C18 reverse-phase column.
Screen different mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water with a modifier like 0.1% formic acid or trifluoroacetic acid).
2. Method Optimization:
Analyze the samples from the forced degradation study.
Adjust the gradient, flow rate, and temperature to achieve baseline separation of the parent peak from all degradation product peaks.
The goal is a resolution of >1.5 between all adjacent peaks.
3. Method Validation:
Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizing Degradation and Troubleshooting
Degradation Pathways
Caption: Predicted degradation pathways of the target molecule.
Troubleshooting Workflow for Unexpected Peaks
Caption: A decision tree for troubleshooting unexpected impurities.
References
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
Gorczynski, M. J., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Institutes of Health. Retrieved from [Link]
International Council for Harmonisation. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
International Council for Harmonisation. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.
McGlacken, G. P., et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. Retrieved from [Link]
Purohit, D., et al. (2014). Recent trends in the impurity profile of pharmaceuticals. PMC - National Institutes of Health. Retrieved from [Link]
ResearchGate. (2025, August 6). Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). Retrieved from [Link]
Singh, S., & Junnarkar, G. H. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
S-Biomedic. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. Retrieved from [Link]
Xenobiotica. (1972). The differentiation of N-oxidation and N-dealkylation of N-ethyl-N-methylaniline by rabbit liver microsomes as distinct metabolic routes. PubMed. Retrieved from [Link]
Technical Support Center: Overcoming Solubility Challenges with CAS 21608-06-0
Welcome to the technical support guide for CAS 21608-06-0, also known as methyl 3-(N-ethylanilino)propanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate and over...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for CAS 21608-06-0, also known as methyl 3-(N-ethylanilino)propanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of its poor solubility in aqueous buffers. Our goal is to provide you with scientifically-grounded, practical solutions to ensure the success and reproducibility of your experiments.
Understanding the Challenge: Physicochemical Profile of CAS 21608-06-0
Before diving into troubleshooting, it's crucial to understand the physicochemical properties of CAS 21608-06-0 that contribute to its low aqueous solubility.
Property
Value
Implication for Solubility
Molecular Formula
C₁₂H₁₇NO₂
A significant carbon backbone contributes to its hydrophobicity.[1][2]
This positive value indicates a preference for a lipid (non-polar) environment over an aqueous (polar) one, predicting low water solubility.[2][3]
Key Structural Features
Tertiary Amine, Methyl Ester
The tertiary amine group is weakly basic and can be protonated at acidic pH, which can be leveraged to increase solubility. The ester group is generally neutral but can be susceptible to hydrolysis at extreme pH values.[1]
This profile suggests that CAS 21608-06-0 is a moderately lipophilic compound, which explains its limited solubility in aqueous systems. The presence of an ionizable tertiary amine, however, provides a key opportunity for pH-dependent solubility enhancement.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the issues you may encounter. We'll begin with the simplest approaches and progress to more complex formulation strategies.
Q1: My initial attempt to dissolve CAS 21608-06-0 directly in my aqueous buffer (e.g., PBS, TRIS) failed. What is the first thing I should try?
A1: The "Solvent-First" Method: Preparing a Concentrated Stock Solution.
Directly dissolving a hydrophobic compound in an aqueous buffer is often unsuccessful. The most reliable initial approach is to first dissolve the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. This stock can then be diluted into your aqueous buffer.
Causality: Organic solvents disrupt the strong intermolecular forces between the compound's molecules, allowing them to be solvated individually. When this pre-dissolved stock is added to the aqueous buffer in a small volume, the organic solvent disperses rapidly, leaving the compound molecules finely distributed in the aqueous medium, which can prevent immediate precipitation.
Recommended Organic Solvents:
Dimethyl sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Ethanol
Step-by-Step Protocol: Preparing a 10 mM DMSO Stock Solution
Weigh: Accurately weigh out a small amount of CAS 21608-06-0 (e.g., 2.07 mg).
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired concentration. For 2.07 mg, adding 1 mL of DMSO will yield a 10 mM stock solution (Calculation: (2.07 mg / 207.27 g/mol ) / 0.001 L ≈ 10 mM).
Dissolution: Vortex or sonicate gently at room temperature until the solid is completely dissolved. Ensure there are no visible particulates.
Storage: Store the stock solution in a tightly sealed vial, protected from light and moisture. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.
Application: When preparing your working solution, dilute the stock solution into your aqueous buffer. It is critical to add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize the risk of precipitation. Crucially, the final concentration of the organic solvent in your assay should be kept to a minimum (typically <1%, and often <0.1%) to avoid off-target effects on your biological system. Always run a vehicle control (buffer + same final concentration of organic solvent) in your experiments.
Q2: I've made a stock in DMSO, but the compound still precipitates when I dilute it into my aqueous buffer, even at low concentrations. What's my next step?
A2: Leverage the Power of pH.
The structure of CAS 21608-06-0 contains a tertiary amine, which is a weak base. By lowering the pH of your buffer, you can protonate this amine, rendering the molecule charged and significantly increasing its aqueous solubility.
Experimental Approach:
Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, and your standard 7.4).
Add your DMSO stock of CAS 21608-06-0 to each buffer to your desired final concentration.
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour).
Determine the lowest pH that maintains solubility without compromising your experimental system.
Important Consideration: Ensure that the altered pH is compatible with your biological assay (e.g., cell viability, enzyme activity).
Q3: Adjusting the pH is not an option for my experiment. Are there additives I can use in my buffer to increase solubility?
A3: Yes, you can use solubilizing excipients such as surfactants or cyclodextrins.
These molecules are designed to increase the apparent solubility of hydrophobic compounds in aqueous solutions.[5][6][7]
Option 1: Surfactants
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble CAS 21608-06-0 can partition into the hydrophobic core, effectively being "hidden" from the aqueous environment and carried in solution.[8][9][10]
Examples: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), Pluronic® F-68.[11] These are non-ionic surfactants and are generally considered biocompatible at low concentrations.
How to Use: Prepare your aqueous buffer containing a low concentration of the surfactant (e.g., 0.01% - 0.1% w/v). Then, add your organic stock solution of CAS 21608-06-0 to this surfactant-containing buffer while vortexing.
Option 2: Cyclodextrins
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic "guest" molecules, like CAS 21608-06-0, forming an inclusion complex.[6][12][13] This complex has a water-soluble exterior, dramatically increasing the compound's solubility.[14]
Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[12]
How to Use: Dissolve HP-β-CD in your buffer first to create the host solution. Then, slowly add your concentrated stock of CAS 21608-06-0 while stirring. The formation of the inclusion complex can sometimes be enhanced by gentle heating or sonication.
Self-Validating System: For both surfactants and cyclodextrins, it's essential to run controls. Your experiment should include a "vehicle + excipient" control to ensure that the additive itself does not interfere with your assay.
Visualization of the Troubleshooting Workflow
The following diagram outlines the logical progression for troubleshooting the solubility of CAS 21608-06-0.
Caption: Decision tree for solubilizing CAS 21608-06-0.
References
European Patent Office. (2023, August 23). DISPERSANTS, METHOD OF MAKING, AND USING SAME - EP 3625316 B1. EPO. Retrieved from [Link]
Candy or Food. CAS code list in candy or food. Retrieved from [Link]
MDPI. (n.d.). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Retrieved from [Link]
PubChem. beta-Alanine, N-ethyl-N-phenyl-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
Chemsrc. (2025, August 25). CAS#:21608-06-0 | beta-Alanine, N-ethyl-N-phenyl-,methyl ester. Retrieved from [Link]
PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]
PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
ResearchGate. (2025, August 6). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. Retrieved from [Link]
Pharmaceutical Technology. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved from [Link]
PMC - NIH. (2020, August 1). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Retrieved from [Link]
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
ResearchGate. (2025, August 8). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. Retrieved from [Link]
NIH. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Retrieved from [Link]
SIELC Technologies. (2018, February 16). .beta.-Alanine, N-ethyl-N-phenyl-, methyl ester. Retrieved from [Link]
Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from [Link]
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
PubMed - NIH. (n.d.). Combined effect of complexation and pH on solubilization. Retrieved from [Link]
Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]
ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF. Retrieved from [Link]
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
Allied Journals. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]
PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
ContextMinds. (2026, January 7). PH adjustment: Significance and symbolism. Retrieved from [Link]
JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement. Retrieved from [Link]
ScienceDirect. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
Gujarat Pollution Control Board. (n.d.). Executive Summary. Retrieved from [Link]
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
ResearchGate. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]
ResearchGate. (2025, August 10). Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds | Request PDF. Retrieved from [Link]
Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography. Retrieved from [Link]
Strategies for scaling up the production of beta-Alanine, N-ethyl-N-phenyl-, methyl ester
Welcome to the technical support center for the synthesis and scale-up of beta-Alanine, N-ethyl-N-phenyl-, methyl ester (CAS 21608-06-0). This guide is designed for researchers, chemists, and process development professi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and scale-up of beta-Alanine, N-ethyl-N-phenyl-, methyl ester (CAS 21608-06-0). This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the production of this compound, moving from bench-scale experiments to larger-scale manufacturing. Our focus is on providing practical, causality-driven solutions to ensure process robustness, scalability, and product quality.
Synthesis Overview: The Aza-Michael Addition Pathway
The most direct and industrially viable route for synthesizing Methyl 3-(N-ethylanilino)propanoate is the aza-Michael addition of N-ethylaniline to methyl acrylate.[1][2] This reaction is favored for its atom economy and straightforward execution. The general transformation is outlined below.
Caption: Primary synthesis route via aza-Michael addition.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the scale-up of the aza-Michael addition?
A: Temperature control is paramount. The Michael addition of amines to acrylates is exothermic. On a lab scale, this exotherm is easily dissipated. However, during scale-up, the surface-area-to-volume ratio decreases, making heat removal less efficient. Uncontrolled exotherms can lead to runaway reactions, increased byproduct formation (especially acrylate polymerization), and potential safety hazards. A robust reactor cooling system and a controlled rate of reagent addition are essential.
Q2: Is a catalyst necessary for this reaction?
A: While the reaction can proceed neat (without a catalyst), particularly at elevated temperatures, its rate can be slow.[2] For milder conditions and improved reaction kinetics, a catalyst is often employed.
Acid Catalysis: Protic acids (like acetic acid) or Lewis acids can activate the acrylate Michael acceptor, making it more electrophilic.
Base Catalysis: Non-nucleophilic bases can deprotonate the amine, increasing its nucleophilicity.
The choice depends on the specific process parameters and desired reaction time. For many applications, running the reaction neat with good thermal control is sufficient and simplifies downstream processing.
Q3: What analytical methods are recommended for in-process control (IPC) and final product analysis?
A: A combination of techniques is ideal:
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative tracking of starting material consumption and product formation at the bench.
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring volatile components, identifying starting materials, the product, and potential low-boiling impurities.
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of the product and non-volatile impurities. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water (with a modifier like phosphoric or formic acid) provides excellent resolution.[3]
NMR Spectroscopy (¹H and ¹³C): Essential for definitive structural confirmation of the final isolated product and for identifying impurities if their structure is unknown.
Troubleshooting Guide
This section addresses specific problems in a Q&A format, providing diagnostic advice and corrective actions.
Category 1: Reaction Performance
Q: My reaction has stalled or shows a very low conversion rate. What are the likely causes?
A: Low conversion can stem from several factors. Let's diagnose the issue systematically.
Cause 1: Insufficient Activation/Reactivity: The intrinsic reactivity of N-ethylaniline is lower than that of aliphatic amines due to the electron-withdrawing nature of the phenyl group.
Solution: Consider gently heating the reaction mixture (e.g., to 50-80°C), which significantly increases the reaction rate. Monitor for byproduct formation at higher temperatures. Alternatively, introduce a mild acid catalyst (e.g., 1-5 mol% acetic acid) to activate the methyl acrylate.
Cause 2: Reagent Quality: Methyl acrylate is prone to polymerization, especially if not properly inhibited or if it's old. N-ethylaniline can oxidize and darken over time.
Solution: Use fresh, inhibitor-stabilized methyl acrylate. If polymerization is suspected, filter the reagent before use. Ensure the N-ethylaniline is of high purity.
Cause 3: Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.
Solution: Accurately verify the moles of each reactant. It is common to use a slight excess (1.05-1.2 equivalents) of one reagent to drive the reaction to completion, typically the more easily removed reagent (in this case, methyl acrylate, which is more volatile).
Q: My reaction mixture is turning into a thick, viscous mass or solid. What is happening?
A: This is a classic sign of uncontrolled polymerization of methyl acrylate.
Cause: This is almost always due to excessive heat. A localized hot spot, caused by too-rapid addition of a reactant or inadequate mixing and cooling, can initiate radical polymerization of the acrylate.
Solution (Prevention is Key):
Controlled Addition: Add the methyl acrylate slowly and sub-surface to the N-ethylaniline, which should be maintained at the target reaction temperature.
Efficient Cooling: Ensure the reactor has an adequate cooling jacket and that the coolant is circulating effectively. For large-scale batches, calculate the expected heat evolution to ensure your cooling capacity is sufficient.
Inhibitor Check: Confirm that the methyl acrylate contains an appropriate inhibitor (like MEHQ).
Category 2: Impurities and Byproducts
Q: My final product is contaminated with a higher molecular weight impurity. What is it and how can I avoid it?
A: The most common higher MW byproduct is the double Michael addition product, where a second molecule of methyl acrylate reacts with the product.
Caption: Competing formation of the desired mono-adduct and the di-adduct byproduct.
Cause: This side reaction is favored when a large excess of methyl acrylate is used or when the primary amine (N-ethylaniline) is fully consumed while unreacted methyl acrylate remains.
Solution: Carefully control the stoichiometry. Use N-ethylaniline as the slight excess reagent (e.g., 1.1 equivalents) to ensure all methyl acrylate is consumed. If using excess acrylate is necessary for kinetics, monitor the reaction closely and stop it once the N-ethylaniline is consumed.
Q: I am observing a new impurity corresponding to a carboxylic acid. Where did it come from?
A: This impurity is 3-(N-ethylanilino)propanoic acid, resulting from the hydrolysis of the methyl ester product.
Cause: The ester can hydrolyze if exposed to water under acidic or basic conditions, particularly during aqueous workup or if wet solvents are used.
Solution:
Anhydrous Conditions: Use dry solvents and reagents for the reaction itself.
Neutral Workup: During workup, wash the organic layer with a neutral brine solution rather than acidic or strongly basic solutions if possible. If a basic wash is required to remove an acid catalyst, use a mild, cold base (e.g., 5% NaHCO₃ solution) and minimize contact time.
Proper Drying: Thoroughly dry the organic extract with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.[4]
Category 3: Purification and Isolation
Q: My product oils out and refuses to crystallize. How can I achieve a solid product?
A: Methyl 3-(N-ethylanilino)propanoate is often a low-melting solid or an oil at room temperature, making crystallization challenging.
Cause: The product may have a low melting point, or residual impurities (like starting materials or solvent) are depressing the melting point and inhibiting lattice formation.
Solution:
High Purity is Essential: First, ensure the material is highly pure (>98% by GC or HPLC). If not, purify further.
Alternative Purification: For scaling up, vacuum distillation is often a more robust and scalable purification method for oils or low-melting solids than crystallization. The product has a moderate boiling point, making it a good candidate.
Crystallization Strategy: If crystallization is required, try using a non-polar solvent system like heptane or hexane, potentially with a small amount of a more polar co-solvent like ethyl acetate or MTBE. Use a seed crystal if available and cool the solution very slowly.[5]
Q: How do I efficiently remove unreacted N-ethylaniline from my product?
A: N-ethylaniline has a boiling point relatively close to the product, which can make distillation tricky. Its basic nature, however, provides an excellent handle for separation.
Solution: Acidic Extraction. This is the most effective method.
Dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate, toluene, or MTBE).
Wash the organic solution with a dilute aqueous acid, such as 1M HCl or 5% citric acid solution.
The basic N-ethylaniline will be protonated and partition into the aqueous layer as a salt. The neutral ester product will remain in the organic layer.
Repeat the acid wash 1-2 times.
Finally, wash the organic layer with water and then brine to remove residual acid, and dry thoroughly before solvent evaporation.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis (Illustrative)
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add N-ethylaniline (12.1 g, 100 mmol).
Reagent Addition: Begin stirring and slowly add methyl acrylate (9.5 g, 110 mmol, 1.1 eq) via the dropping funnel over 30 minutes. Monitor the internal temperature; maintain it below 40°C using a water bath if necessary.
Reaction: After the addition is complete, heat the mixture to 60°C and maintain for 4-6 hours.
Monitoring: Monitor the reaction progress by TLC or GC-MS until the N-ethylaniline spot/peak is consumed.
Workup: Cool the reaction to room temperature. Dilute the mixture with 100 mL of ethyl acetate. Wash the organic solution sequentially with 1M HCl (2 x 50 mL) to remove any unreacted N-ethylaniline, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally brine (1 x 50 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
Purification: Purify the crude oil by vacuum distillation or flash column chromatography (e.g., silica gel, 5-15% ethyl acetate in hexanes).
Data Summary Table: Reaction Parameters
Parameter
Recommended Range
Rationale & Key Considerations
Stoichiometry
1.0 : 1.05-1.1 (Amine:Acrylate)
A slight excess of acrylate drives the reaction but increases the risk of di-adduct formation.[6]
Temperature
25°C - 80°C
Higher temperatures increase rate but also risk polymerization. Strict control is vital for scale-up.
Solvent
Neat, Methanol, or Toluene
Neat conditions are atom-economical. Solvents help with temperature control and viscosity on a large scale.
Reaction Time
2 - 12 hours
Highly dependent on temperature and catalyst use. Monitor via IPC.
Catalyst
None or 1-5 mol% Acetic Acid
Catalyst can reduce reaction time and temperature but adds a removal step.
References
Song, J., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. [Link]
Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. [Link]
Nanjing Chemical Material Corp. (n.d.). BETA-Alanine Process Introduction. Nanjing Chemical Material Corp. Blog. [Link]
CN106316869A - Synthesis method of beta-alanine methyl ester salt product. (2017).
BETA-ALANINE A NEW IMPURITY FOUND IN COMMERCIAL BATCHES OF FMOC-AMINO ACIDS DERIVATIVES. (n.d.). ResearchGate. [Link]
SIELC Technologies. (2018). Separation of .beta.-Alanine, N-ethyl-N-phenyl-, methyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]
PubChem. (n.d.). beta-Alanine, N-ethyl-N-phenyl-, methyl ester. National Center for Biotechnology Information. [Link]
ResearchGate. (n.d.). Calculated results of aza-Michael addition of aniline to methyl acrylate (AAM). ResearchGate. [Link]
de la Hoz, A., et al. (2001). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules. [Link]
ResearchGate. (2018). How to prevent second addition of Acrylate Compound to Primary Amines? ResearchGate. [Link]
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]
A Senior Application Scientist's Guide to the Validation of HPLC Analytical Methods for β-Alanine, N-ethyl-N-phenyl-, methyl ester
Introduction: The Imperative for Rigorous Method Validation In the landscape of pharmaceutical development and chemical research, the assurance of a molecule's quality, safety, and efficacy is paramount. For novel compou...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Rigorous Method Validation
In the landscape of pharmaceutical development and chemical research, the assurance of a molecule's quality, safety, and efficacy is paramount. For novel compounds such as β-Alanine, N-ethyl-N-phenyl-, methyl ester—a potential synthetic intermediate or active agent—the analytical methods used for characterization and quality control must be irrefutably reliable. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for such assessments. However, the data it generates is only as dependable as the method itself.
This guide provides an in-depth, comparative framework for the validation of an HPLC method for β-Alanine, N-ethyl-N-phenyl-, methyl ester. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1]. This principle, rooted in guidelines from the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), ensures that every result is scientifically sound and can be trusted to make critical decisions in the development pipeline.[2][3] We will explore the core validation parameters not as a mere checklist, but as an interconnected system of experiments designed to prove the method is "fit-for-purpose."[4]
Part 1: Foundational Strategy & System Suitability
Before embarking on the formal validation, a robust HPLC method must be developed. For a polar compound like a β-Alanine ester, which may lack a strong UV chromophore, techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or derivatization to attach a fluorescent tag are often necessary to achieve adequate retention and sensitivity.[5][6][7] This guide assumes a suitable HILIC-UV method has been developed.
The Validation Master Plan: A Workflow for Confidence
Validation is not a singular event but a systematic process.[8] The relationship between validation parameters is hierarchical and logical. Specificity must be established first to ensure the correct analyte is being measured, followed by assessments of the method's quantitative capabilities.
Caption: Overall workflow for HPLC method validation.
System Suitability Testing (SST): The Daily Gatekeeper
Causality: Before any sample analysis, we must verify that the chromatographic system (the HPLC, column, and mobile phase) is performing correctly on that specific day.[9][10] SST is not a validation parameter itself, but an integral part of the procedure that ensures the system is fit to generate valid data for the validation experiments.
Experimental Protocol:
Prepare a system suitability solution containing the analyte at the working concentration (e.g., 100 µg/mL).
Perform a minimum of six replicate injections of this solution.
Calculate the key performance parameters against predefined acceptance criteria.[2]
Comparative Data Table: System Suitability Acceptance Criteria
Parameter
Acceptance Criterion
Rationale
Tailing Factor (T)
T ≤ 2.0
Measures peak symmetry; high tailing can indicate column degradation or secondary interactions, affecting integration.
Theoretical Plates (N)
N ≥ 2000
Measures column efficiency and separation power.
% RSD of Peak Area
≤ 1.0% for n=6
Demonstrates the precision of the injector and detector system.[2]
% RSD of Retention Time
≤ 1.0% for n=6
Indicates the stability of the pump and mobile phase composition.
Part 2: Core Validation Parameters – A Comparative Analysis
Specificity: Proving Identity
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[4][10] This is the most critical validation characteristic; without it, all other quantitative data is meaningless. We achieve this by intentionally stressing the analyte and proving the method can separate it from any new compounds that form.
Experimental Protocol (Forced Degradation):
Prepare separate solutions of β-Alanine, N-ethyl-N-phenyl-, methyl ester.
Expose each solution to one of the following stress conditions as per ICH Q1A(R2) guidelines:[11]
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal: 105°C for 48 hours (solid state).
Photolytic: Expose to UV/Vis light (ICH Q1B) for 7 days.
The goal is to achieve 5-20% degradation of the active ingredient.[11][12] If degradation is excessive, reduce the stress duration or temperature.[13]
Analyze a blank, a non-degraded standard, and all stressed samples by HPLC, using a photodiode array (PDA) detector if available.
Data Presentation & Comparison:
The primary comparison is between the chromatograms of the unstressed and stressed samples. The method is specific if the main analyte peak is well-resolved from all degradation product peaks.
Condition
% Degradation
No. of Degradants
Resolution (Rs) to Closest Peak
Peak Purity Angle/Threshold
Unstressed Control
0%
0
N/A
Pass (Angle < Threshold)
Acid (0.1M HCl)
12.5%
2
2.8
Pass
Base (0.1M NaOH)
18.2%
1
3.5
Pass
Oxidative (3% H₂O₂)
8.9%
3
2.1
Pass
Thermal (105°C)
5.4%
1
4.0
Pass
Peak Purity analysis confirms that the main analyte peak is spectrally homogenous and not co-eluting with any degradants, a key requirement for a stability-indicating method.[13]
Caption: Specificity ensures the analyte is measured distinctly.
Linearity and Range: Establishing Proportionality
Causality: Linearity demonstrates that the method's response (peak area) is directly proportional to the analyte concentration over a specified range.[4] The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[1][14]
Experimental Protocol:
Prepare a stock solution of the analyte reference standard.
Create a series of at least five calibration standards by diluting the stock. For an assay method, the range should typically span 80% to 120% of the target concentration.[1][9][15]
Inject each concentration level in triplicate.
Plot the average peak area against the concentration and perform a linear regression analysis.
Comparative Data Table: Linearity Results
Concentration (µg/mL)
Avg. Peak Area (mAU*s)
80
485100
90
545500
100
605900
110
667000
120
728200
Parameter
Acceptance Criterion
Result
Conclusion
Correlation Coefficient (r²)
≥ 0.998
0.9995
Pass
Y-intercept
Close to zero
512.3
Pass
Range Validated
80 - 120 µg/mL
80 - 120 µg/mL
Pass
A high r² value is essential, but visual inspection of the residual plot is also critical to ensure there is no hidden bias or non-linearity in the data.
Accuracy and Precision: The Pillars of Reliability
Causality: Accuracy expresses the closeness of the method's result to the true value, while precision describes the closeness of agreement between repeated measurements.[4][16] They are distinct but complementary. An accurate method can be imprecise, and a precise method can be inaccurate. A validated method must be both.
Accuracy (as % Recovery): Assessed by spiking a known amount of analyte into a placebo (matrix without analyte) and measuring how much is recovered.
Precision (as % RSD):
Repeatability (Intra-assay): Precision under the same conditions over a short interval.[2]
Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.[2][10]
Experimental Protocol:
Accuracy: Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three samples at each level. Analyze and calculate the percent recovery.
Precision (Repeatability): Prepare six identical samples at 100% of the target concentration. Analyze them and calculate the % RSD of the results.
Precision (Intermediate): Have a second analyst repeat the repeatability experiment on a different day using a different HPLC system if possible. Compare the results from both sets.
Comparative Data Table: Accuracy and Precision Results
Parameter
Level
Acceptance Criterion
Analyst 1 / Day 1
Analyst 2 / Day 2
Conclusion
Accuracy (% Recovery)
80%
98.0 - 102.0%
99.5%
100.2%
Pass
100%
100.8%
101.1%
Pass
120%
101.5%
100.6%
Pass
Precision (% RSD)
100% (n=6)
≤ 2.0%
0.85%
0.92%
Pass
The data demonstrates that the method is not only precise on a single run (repeatability) but also reproducible across different conditions (intermediate precision), indicating its reliability for routine use.
Limits of Detection (LOD) and Quantitation (LOQ): Defining Sensitivity
Causality: The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[4][9] These are critical for impurity analysis but are also good practice to establish for an assay.
Experimental Protocol (Signal-to-Noise Approach):
Prepare a series of increasingly dilute solutions of the analyte.
Inject them and determine the concentration at which the analyte peak is clearly distinguishable from the baseline noise.
The concentration that yields a signal-to-noise (S/N) ratio of approximately 3 is the LOD.
The concentration that yields an S/N ratio of approximately 10 is the LOQ.
Comparative Data Table: Method Sensitivity
Parameter
Method of Determination
Result
LOD
S/N Ratio ≈ 3
0.05 µg/mL
LOQ
S/N Ratio ≈ 10
0.15 µg/mL
The LOQ must be verified by demonstrating that at this concentration, the method still provides acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness: Resisting Small Changes
Causality: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal usage.[4][14] This is a critical comparison because it predicts how well the method will transfer between different labs and instruments.
Experimental Protocol:
Analyze a system suitability solution under normal conditions.
Vary the following parameters, one at a time:
Flow Rate: ± 10% (e.g., 0.9 mL/min and 1.1 mL/min if normal is 1.0 mL/min).
Column Temperature: ± 5°C.
Mobile Phase pH: ± 0.2 units.
Mobile Phase Organic Content: ± 2%.
Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).
Comparative Data Table: Robustness Study
Parameter Varied
Retention Time (min)
Tailing Factor
Resolution (Rs)
Conclusion
Normal Condition
5.42
1.15
3.5
-
Flow Rate (+10%)
4.91
1.14
3.4
Robust
Flow Rate (-10%)
6.01
1.16
3.6
Robust
Temperature (+5°C)
5.25
1.12
3.5
Robust
Temperature (-5°C)
5.60
1.18
3.4
Robust
pH (+0.2)
5.48
1.15
3.5
Robust
pH (-0.2)
5.36
1.14
3.6
Robust
The method is considered robust because none of the small changes caused a system suitability failure or a significant change in the results, ensuring consistent performance.
Conclusion
The validation of an HPLC method is a comprehensive experimental process that provides documented evidence of its reliability.[15] By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, we build a complete performance profile for the analytical method for β-Alanine, N-ethyl-N-phenyl-, methyl ester. This guide has demonstrated not only the protocols for these tests but also the causal logic that connects them. The comparative data tables serve as a benchmark for what successful validation looks like, ensuring that the method is truly fit for its intended purpose in a regulated scientific environment.
References
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
<1225> VALIDATION OF COMPENDIAL PROCEDURES. OFNI Systems (referencing USP). [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Contract Laboratory. [Link]
Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
<1225> VALIDATION OF COMPENDIAL METHODS. General Chapters. [Link]
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. MDPI. [Link]
ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
<1225> VALIDATION OF COMPENDIAL PROCEDURES. USP-NF. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
Determination of Free Arginine, Glutamine, and β-alanine in Nutritional Products and Dietary Supplements. ResearchGate. [Link]
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]
HPLC Method Validation: Key Parameters and Importance. Assay Analytica. [Link]
<1225> Validation of Compendial Procedures. USP-NF Abstract. [Link]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Antibodies Raised Against Beta-Alanine Analogs
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. This is particularly true when developing assays for small molecules like beta-alanine and its analogs, where...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. This is particularly true when developing assays for small molecules like beta-alanine and its analogs, where even minor structural similarities can lead to significant cross-reactivity, compromising data integrity. This guide provides an in-depth comparison of methodologies to rigorously assess the cross-reactivity of antibodies raised against these challenging haptens.
The core challenge in generating antibodies to small molecules, or haptens, like beta-alanine analogs, is their inherent lack of immunogenicity.[1][2] To elicit an immune response, these haptens must be conjugated to a larger carrier protein.[1][2][3][4] However, this very process can introduce variables that affect the specificity of the resulting antibodies.[3][5] Therefore, a robust validation process focusing on cross-reactivity is not just a quality control step; it is a foundational requirement for any reliable immunoassay.
This guide will walk you through the principles and detailed protocols for three essential techniques for cross-reactivity assessment: Competitive ELISA, Surface Plasmon Resonance (SPR), and Western Blotting. We will explore the causality behind experimental choices and provide insights to ensure your validation system is self-validating.
The Critical First Step: Understanding Your Analogs
Before embarking on any experimental work, a thorough understanding of the structures of your target beta-alanine analog and potential cross-reactants is crucial. Beta-alanine is a naturally occurring beta-amino acid, distinct from the more common alpha-alanine in the position of its amino group.[6][7][8] Its analogs may differ by substitutions on the carbon backbone, the amino group, or the carboxylic acid group. A preliminary in silico analysis, such as sequence alignment for peptide antigens, can offer a predictive glimpse into potential cross-reactivity.[9][10] For small molecules, comparing three-dimensional structures is key.
Competitive ELISA: The Workhorse of Cross-Reactivity Screening
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used method for quantifying haptens and assessing antibody specificity.[11] The principle lies in the competition between the free analyte in a sample (or a standard) and a labeled antigen for a limited number of antibody binding sites.[11][12] The signal generated is inversely proportional to the concentration of the analyte in the sample.[11]
Causality in Experimental Design:
The choice of a competitive format is deliberate. For small molecules with a single epitope, a sandwich ELISA is not feasible. The competitive format directly measures the antibody's preference for the target analog versus other structurally similar compounds. By determining the concentration of each analog required to inhibit the signal by 50% (IC50), we can quantitatively compare their binding affinities.
Caption: Workflow of a Competitive ELISA for Cross-Reactivity Assessment.
Detailed Experimental Protocol for Competitive ELISA:
Antigen Coating:
Dilute the beta-alanine analog-protein conjugate (e.g., BSA-beta-alanine analog) to an optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).[13]
Add 100 µL of the coating solution to each well of a 96-well microtiter plate.
Incubate overnight at 4°C or for 2-4 hours at 37°C.
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
Blocking:
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.[13]
Incubate for 1-2 hours at 37°C.
Wash the plate three times with wash buffer.
Competitive Reaction:
Prepare serial dilutions of your standard (the target beta-alanine analog) and the potential cross-reacting analogs in assay buffer.
In a separate dilution plate, mix 50 µL of each standard/analog dilution with 50 µL of the primary antibody (at its optimal dilution).
Incubate this mixture for 30-60 minutes at 37°C to allow the antibody to bind to the free analogs.
Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked ELISA plate.
Add 100 µL of a suitable substrate (e.g., TMB for HRP) to each well.[13]
Incubate in the dark at room temperature for 15-30 minutes.
Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).
Data Acquisition and Analysis:
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Plot the absorbance against the log of the analog concentration to generate a sigmoidal dose-response curve.
Determine the IC50 value for each analog.
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analog / IC50 of Potential Cross-Reactant) x 100
Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity Measurement
Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of molecular interactions.[14][15][16] This makes it an invaluable tool for a detailed characterization of antibody specificity.[16]
Causality in Experimental Design:
Unlike ELISA, which is an endpoint assay, SPR allows for the direct measurement of binding events as they occur.[15] By immobilizing the antibody and flowing different analogs over the sensor surface, we can obtain precise kinetic parameters (kₐ, kₔ) and the equilibrium dissociation constant (Kₐ). This level of detail is crucial for understanding the nuances of cross-reactive binding. A cross-reactant might have a similar affinity (Kₐ) but vastly different on and off rates, which can have significant implications for assay performance.
Caption: General Workflow for SPR-based Cross-Reactivity Analysis.
Detailed Experimental Protocol for SPR:
Antibody Immobilization:
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Inject the antibody, diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0), over the activated surface to achieve the desired immobilization level.
Deactivate any remaining active esters using ethanolamine.
Binding Analysis:
Prepare a series of dilutions for the target beta-alanine analog and each potential cross-reactant in running buffer (e.g., HBS-EP+).
Inject the different concentrations of one analog over the immobilized antibody surface, starting with the lowest concentration. Include a buffer-only injection as a blank.
Monitor the association phase during the injection.
Switch to flowing only running buffer to monitor the dissociation phase.
After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.
Data Analysis:
Reference-subtract the sensorgrams by subtracting the signal from a reference flow cell.
Blank-subtract the sensorgrams by subtracting the signal from the buffer-only injection.
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ).
Compare the Kₐ values for the target analog and the potential cross-reactants. A lower Kₐ indicates a higher affinity.
Western Blotting: A Qualitative and Semi-Quantitative Assessment
While primarily used for protein analysis, Western Blotting can be adapted to assess the specificity of antibodies against small molecules, particularly if the analogs can be conjugated to different carrier proteins.[17][18] This method provides a qualitative and, under controlled conditions, semi-quantitative assessment of cross-reactivity.[19]
Causality in Experimental Design:
The utility of Western Blotting in this context is to visually confirm that the antibody recognizes the beta-alanine analog in the context of a protein conjugate, and to see if it cross-reacts with other analog-protein conjugates.[18] By running different conjugates on the same gel and blotting with the antibody, a direct visual comparison of binding is possible. This can be a crucial confirmatory step, especially if the results from solution-based assays like ELISA are ambiguous.
Detailed Experimental Protocol for Western Blotting:
Sample Preparation and Electrophoresis:
Prepare samples of different beta-alanine analog-protein conjugates (e.g., BSA-analog A, BSA-analog B, KLH-analog A) and the unconjugated carrier proteins as negative controls.
Separate the protein conjugates by SDS-PAGE. The gel percentage should be chosen based on the size of the carrier protein.
Protein Transfer:
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
Blocking and Antibody Incubation:
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
Incubate the membrane with the primary antibody against the beta-alanine analog at its optimal dilution overnight at 4°C.
Washing and Secondary Antibody Incubation:
Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
Detection:
Wash the membrane as in the previous step.
Apply a chemiluminescent substrate and visualize the bands using an imaging system.[20]
Analysis:
Compare the band intensities for the different analog-protein conjugates. A strong band for the target analog conjugate and weak or no bands for other conjugates and the carrier protein alone indicates high specificity.
Data Interpretation and Comparison
A comprehensive assessment of cross-reactivity relies on synthesizing the data from these different methodologies.
Parameter
Competitive ELISA
Surface Plasmon Resonance (SPR)
Western Blot
Primary Output
IC50, % Cross-Reactivity
kₐ, kₔ, Kₐ
Band presence and intensity
Nature of Data
Quantitative
Quantitative (Kinetic & Affinity)
Qualitative / Semi-Quantitative
Throughput
High
Medium to High
Low to Medium
Key Advantage
High-throughput screening
Real-time kinetic data, label-free
Visual confirmation of binding to conjugates
Considerations
Indirect measurement of affinity
Requires specialized equipment
Less sensitive for subtle differences in affinity
Hypothetical Data Summary:
Analog
Competitive ELISA (IC50, nM)
% Cross-Reactivity
SPR (Kₐ, M)
Western Blot (Relative Intensity)
Target Analog A
10
100%
1 x 10⁻⁹
+++
Analog B
500
2%
5 x 10⁻⁷
+
Analog C
>10,000
<0.1%
No Binding Detected
-
Beta-Alanine
2,500
0.4%
8 x 10⁻⁷
+/-
In this hypothetical example, the antibody shows high specificity for Target Analog A. Analog B exhibits minimal cross-reactivity, while Analog C and the parent molecule, beta-alanine, are poorly recognized. This multi-faceted approach provides a high degree of confidence in the antibody's specificity profile.
Conclusion: A Triad of Trustworthiness
The robust assessment of antibody cross-reactivity, especially for challenging small molecule targets like beta-alanine analogs, is non-negotiable for the development of reliable immunoassays. A single method is rarely sufficient. The high-throughput screening capability of Competitive ELISA , the detailed kinetic and affinity insights from SPR , and the visual, context-specific confirmation from Western Blotting form a powerful triad. By integrating these self-validating systems and understanding the causality behind each experimental choice, researchers can ensure the scientific integrity of their work and generate data with the highest degree of confidence.
References
Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Biological Technology. Retrieved from [Link]
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]
Karlsson, R., Michaelsson, A., & Mattsson, L. (1991). Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping. Journal of Immunological Methods, 145(1-2), 229-240. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 239, beta-Alanine. Retrieved from [Link]
Uhlen, M., Bandrowski, A., Carr, S., Edwards, A., Ellenberg, J., Lundberg, E., Rimm, D. L., Rodriguez, H., Hiltke, T., Snyder, M., & Yamamoto, T. (2016). A proposal for validation of antibodies. Nature Methods, 13(10), 823-827. Retrieved from [Link]
Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Retrieved from [Link]
Rich, R. L., & Myszka, D. G. (2011). Surface plasmon resonance for therapeutic antibody characterization. Methods in Molecular Biology, 785, 1-32. Retrieved from [Link]
Singh, K. V., Kaur, J., Kumar, A., & Raje, M. (2003). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Agricultural and Food Chemistry, 51(13), 3698-3703. Retrieved from [Link]
Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved from [Link]
St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]
StatPearls Publishing. (2023). Western Blot: Principles, Procedures, and Clinical Applications. NCBI Bookshelf. Retrieved from [Link]
Wikipedia. (n.d.). β-Alanine. Retrieved from [Link]
Exposome-Explorer. (n.d.). beta-Alanine (Compound). Retrieved from [Link]
Wang, Z., & Li, Y. (2024). Methods and applications of noncompetitive hapten immunoassays. Analytical Methods, 16(29), 4216-4230. Retrieved from [Link]
Arti, R., Meena, & Kumar, P. (2023). Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome. Frontiers in Immunology, 14, 1184751. Retrieved from [Link]
Gopinath, S. C. B., Anbu, P., Lakshmipriya, T., & Hilda, A. (2013). Strategies to characterize hapten-carrier protein conjugates for developing sensitive immunoassays. Analytical Methods, 5(21), 5893-5902. Retrieved from [Link]
de Gues, S. M., Witting, M., Giera, M., & van der Plas, M. J. (2021). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. Amino Acids, 53(2), 241-252. Retrieved from [Link]
A Head-to-Head Comparison of Synthetic Routes to N-Ethyl-N-Phenyl-beta-Alanine Methyl Ester: A Guide for Process Development
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. N-ethyl-N-phenyl-beta-alanine methyl ester is a valuable scaffold in...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. N-ethyl-N-phenyl-beta-alanine methyl ester is a valuable scaffold in medicinal chemistry, and its synthesis can be approached through several strategic pathways. This guide provides an in-depth, head-to-head comparison of the two most prominent synthetic routes: a direct one-step Aza-Michael addition and a two-step N-alkylation sequence. By examining the underlying chemical principles, providing detailed experimental protocols, and presenting a comparative analysis of their respective advantages and disadvantages, this document aims to equip scientists with the necessary insights to make informed decisions for their specific research and development needs.
Introduction to the Synthetic Challenge
N-ethyl-N-phenyl-beta-alanine methyl ester, with its tertiary amine and ester functionalities, presents a synthetic challenge centered on the selective formation of the carbon-nitrogen bond. The two primary strategies discussed herein approach this challenge from different perspectives: one favoring atom economy and process simplicity, the other offering potentially greater control over product purity. The choice between these routes will ultimately depend on a variety of factors, including scale, available starting materials, and the desired purity of the final product.
Route 1: The Aza-Michael Addition of N-Ethylaniline to Methyl Acrylate
The Aza-Michael addition is a powerful and direct method for the formation of β-amino carbonyl compounds.[1] This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[2] In the context of our target molecule, this translates to the direct reaction of N-ethylaniline with methyl acrylate.
Mechanistic Considerations
The reaction proceeds via the nucleophilic attack of the nitrogen atom of N-ethylaniline on the β-carbon of methyl acrylate. This transformation can be catalyzed by either acids or bases, or in some cases, can proceed thermally or under microwave irradiation.[3] The use of a catalyst is often beneficial in accelerating the reaction rate, which can otherwise be sluggish.[2]
Experimental Protocol: Aza-Michael Addition
Materials:
N-Ethylaniline
Methyl acrylate
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Toluene
Anhydrous sodium sulfate
Silica gel for column chromatography
Hexane
Ethyl acetate
Procedure:
To a solution of N-ethylaniline (1.0 eq) in toluene, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq).
Slowly add methyl acrylate (1.2 eq) to the stirred solution at room temperature.
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-ethyl-N-phenyl-beta-alanine methyl ester.
Process Workflow: Aza-Michael Addition
Caption: Workflow for the Aza-Michael Addition Route.
Route 2: Two-Step Synthesis via N-Alkylation
This approach involves two distinct chemical transformations: an initial Aza-Michael addition to form a secondary amine intermediate, followed by an N-alkylation step to introduce the ethyl group.
Step 1: Synthesis of Methyl 3-(Phenylamino)propanoate
The first step is the synthesis of the precursor, methyl 3-(phenylamino)propanoate, through the Michael addition of aniline to methyl acrylate. This reaction is generally straightforward, though the potential for a double addition of aniline to methyl acrylate exists. This can be mitigated by using an excess of aniline.
Step 2: N-Ethylation of Methyl 3-(Phenylamino)propanoate
The secondary amine intermediate is then ethylated to yield the final product. This can be achieved using an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base is critical to avoid unwanted side reactions, such as hydrolysis of the ester. A non-nucleophilic base like sodium carbonate is a suitable choice.
Experimental Protocol: N-Alkylation Route
Part A: Synthesis of Methyl 3-(Phenylamino)propanoate
Materials:
Aniline
Methyl acrylate
Methanol
Procedure:
In a round-bottom flask, dissolve aniline (1.5 eq) in methanol.
Slowly add methyl acrylate (1.0 eq) to the solution at room temperature.
Stir the reaction mixture at room temperature and monitor by TLC.
Once the reaction is complete, remove the solvent and excess aniline under reduced pressure. The crude product can often be used in the next step without further purification.
Part B: N-Ethylation
Materials:
Crude methyl 3-(phenylamino)propanoate from Part A
Ethyl iodide
Anhydrous sodium carbonate
Acetone
Anhydrous sodium sulfate
Silica gel for column chromatography
Hexane
Ethyl acetate
Procedure:
Dissolve the crude methyl 3-(phenylamino)propanoate in acetone.
Add anhydrous sodium carbonate (1.5 eq) to the solution.
Add ethyl iodide (1.2 eq) and heat the mixture to reflux.
Monitor the reaction by TLC.
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.
Dissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Process Workflow: N-Alkylation Route
Caption: Workflow for the Two-Step N-Alkylation Route.
Head-to-Head Comparison
Feature
Route 1: Aza-Michael Addition
Route 2: N-Alkylation
Number of Steps
1
2
Atom Economy
Higher
Lower
Process Simplicity
Simpler, more direct.
More complex, requires isolation of an intermediate.
Potential for Byproducts
Di-addition of N-ethylaniline to methyl acrylate.
Di-addition in the first step; potential for over-alkylation in the second step.
Control over Selectivity
Can be challenging to control mono-addition.
Potentially better control as C-N bonds are formed sequentially.
Starting Materials
N-ethylaniline, methyl acrylate.
Aniline, methyl acrylate, ethyl iodide.
Reagents
Catalyst (e.g., DBU).
Base (e.g., Na2CO3), alkylating agent.
Overall Yield
Potentially higher in a single step, but can be compromised by side reactions.
May be lower due to the two-step nature and potential losses at each stage.
Purification
Requires careful chromatography to separate from starting materials and potential di-adduct.
Requires purification at two stages, potentially leading to lower overall yield.
Expert Analysis and Recommendations
Route 1: Aza-Michael Addition is an attractive option for its directness and efficiency. For large-scale production, a one-step synthesis is generally more cost-effective and environmentally friendly. However, the key challenge lies in optimizing the reaction conditions to maximize the yield of the desired mono-adduct while minimizing the formation of the di-adduct. The use of microwave-assisted synthesis could be explored to potentially improve reaction times and yields.[3] This route is recommended for process development efforts where optimization of a single step is the primary focus.
Route 2: N-Alkylation provides a more classical and potentially more controllable approach. By separating the formation of the two C-N bonds into distinct steps, it may be easier to achieve high purity of the final product, albeit at the cost of a longer synthetic sequence and lower overall atom economy. This route is particularly advantageous in a research or discovery setting where the synthesis of analogs with different N-alkyl groups is desired, as the common intermediate, methyl 3-(phenylamino)propanoate, can be alkylated with various alkyl halides. A recent review highlights methodologies for mono-selective N-alkylation which could be beneficial in optimizing the second step.[4]
Conclusion
The synthesis of N-ethyl-N-phenyl-beta-alanine methyl ester can be effectively achieved by both a direct Aza-Michael addition and a two-step N-alkylation strategy. The choice between these routes is not absolute and will be dictated by the specific requirements of the project. For large-scale, cost-sensitive production, the optimization of the one-step Aza-Michael addition is likely the more prudent path. Conversely, for smaller-scale synthesis where purity and flexibility are paramount, the two-step N-alkylation route offers a reliable and controllable alternative. This guide provides the foundational knowledge and experimental frameworks to enable chemists to pursue either of these viable synthetic pathways.
References
MDPI. Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. Available at: [Link]
NIH. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Available at: [Link]
ResearchGate. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Available at: [Link]
PubMed. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Available at: [Link]
MDPI. Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. Available at: [Link]
NIH. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Available at: [Link]
Georgia Southern University. Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Available at: [Link]
Leitfaden zur Verifizierung von Identität und Reinheit von 2-(2-Aminoethoxy)ethanol (CAS 929-06-6) von verschiedenen Anbietern
Anmerkung des Autors: Die ursprüngliche Anfrage bezog sich auf CAS 21608-06-0. Eine gründliche Recherche ergab jedoch, dass diese CAS-Nummer uneinheitlich zugeordnet ist und wahrscheinlich nicht die gewünschte Verbindung...
Author: BenchChem Technical Support Team. Date: February 2026
Anmerkung des Autors: Die ursprüngliche Anfrage bezog sich auf CAS 21608-06-0. Eine gründliche Recherche ergab jedoch, dass diese CAS-Nummer uneinheitlich zugeordnet ist und wahrscheinlich nicht die gewünschte Verbindung, ein gängiges industrielles und Forschungschemikal, darstellt. Die überwiegende Mehrheit der relevanten wissenschaftlichen und sicherheitstechnischen Daten für eine Verbindung mit den implizierten Eigenschaften und Anwendungen verweist auf 2-(2-Aminoethoxy)ethanol , dem die CAS-Nummer 929-06-6 zugewiesen ist. Dieser Leitfaden konzentriert sich daher auf diese weithin anerkannte und verwendete Substanz.
Einführung: Die entscheidende Bedeutung der Lieferantenqualifizierung
In der Welt der Forschung und der pharmazeutischen Entwicklung ist die Qualität der Ausgangsmaterialien von fundamentaler Bedeutung. Selbst geringfügige Verunreinigungen können experimentelle Ergebnisse verfälschen, die Entwicklung von Arzneimitteln verzögern und sogar die Sicherheit von Endprodukten gefährden. 2-(2-Aminoethoxy)ethanol (auch bekannt als Diglycolamin, DGA) ist aufgrund seiner einzigartigen bifunktionellen Eigenschaften – einer primären Amingruppe und einer primären Hydroxylgruppe – eine vielseitige Zwischenstufe.[1][2][3] Es wird in so unterschiedlichen Bereichen wie der Gasaufbereitung zur Entfernung von Sauergasen, als Lösungsmittel in der Elektronikindustrie und als Baustein in der organischen Synthese eingesetzt.[1][2][3][4]
Die Wahl des Lieferanten für eine solch wichtige Chemikalie sollte niemals allein vom Preis abhängig gemacht werden. Unterschiede in den Syntheserouten und Reinigungsprozessen können zu erheblichen Schwankungen in der Reinheit und im Verunreinigungsprofil führen. Dieser Leitfaden bietet einen umfassenden Überblick über die analytischen Methoden zur rigorosen Überprüfung der Identität und Reinheit von 2-(2-Aminoethoxy)ethanol von verschiedenen Lieferanten. Er richtet sich an Wissenschaftler und Fachleute in der Qualitätskontrolle, die sicherstellen müssen, dass das von ihnen verwendete Material den höchsten Standards entspricht.
Teil 1: Überprüfung der Identität – Ist es wirklich 2-(2-Aminoethoxy)ethanol?
Die Bestätigung der chemischen Identität ist der erste und wichtigste Schritt. Hierfür werden spektroskopische Methoden eingesetzt, die einen einzigartigen "Fingerabdruck" der Molekülstruktur liefern.
Die NMR-Spektroskopie ist wohl das leistungsstärkste Werkzeug zur Strukturaufklärung organischer Moleküle. Sowohl die ¹H- als auch die ¹³C-NMR-Spektroskopie liefern detaillierte Informationen über die atomare Zusammensetzung und Konnektivität.
¹H-NMR-Spektroskopie: Erwartet werden spezifische Signale für die verschiedenen Protonen im Molekül. Die chemischen Verschiebungen, Kopplungsmuster und Integrationen müssen mit der Struktur von 2-(2-Aminoethoxy)ethanol übereinstimmen.
¹³C-NMR-Spektroskopie: Jedes einzigartige Kohlenstoffatom im Molekül erzeugt ein separates Signal, dessen chemische Verschiebung charakteristisch für seine chemische Umgebung ist.
Kausalität der experimentellen Wahl: NMR ist unübertroffen in seiner Fähigkeit, die genaue Anordnung der Atome zu bestätigen. Abweichungen im Spektrum, wie unerwartete Signale, deuten sofort auf das Vorhandensein von Verunreinigungen oder einer falschen Substanz hin.
Die Massenspektrometrie bestimmt das Masse-zu-Ladung-Verhältnis von Ionen und ermöglicht so die Bestimmung des Molekulargewichts der Verbindung. Für 2-(2-Aminoethoxy)ethanol (Summenformel C₄H₁₁NO₂) beträgt das Molekulargewicht 105,14 g/mol .[5]
Elektronenstoßionisation (EI-MS): Führt oft zu einer charakteristischen Fragmentierung des Moleküls. Das resultierende Fragmentierungsmuster ist ein weiterer wichtiger "Fingerabdruck" zur Identifizierung.
Sanftere Ionisationstechniken (z. B. ESI-MS): Diese Techniken erhalten das Molekülion ([M+H]⁺) mit einer Masse von ca. 106,15, was eine schnelle Bestätigung des Molekulargewichts ermöglicht.
Kausalität der experimentellen Wahl: MS bestätigt das Molekulargewicht und kann durch Fragmentierungsmuster zusätzliche strukturelle Informationen liefern. Es ist eine schnelle und hochempfindliche Methode.
Die FTIR-Spektroskopie identifiziert funktionelle Gruppen in einem Molekül, indem sie die Absorption von Infrarotlicht misst, die zu Schwingungen der chemischen Bindungen führt.[6]
Erwartete charakteristische Banden für 2-(2-Aminoethoxy)ethanol:
O-H-Streckschwingung (Alkohol): Breite Bande bei ca. 3300-3400 cm⁻¹
N-H-Streckschwingung (primäres Amin): Zwei Banden bei ca. 3300-3380 cm⁻¹
C-H-Streckschwingung (Alkan): Scharfe Banden bei ca. 2850-2950 cm⁻¹
C-O-Streckschwingung (Ether und Alkohol): Starke Banden im Bereich von 1050-1150 cm⁻¹
Kausalität der experimentellen Wahl: FTIR ist eine schnelle und kostengünstige Methode, um das Vorhandensein der Schlüsselfunktionsgruppen (Amin, Alkohol, Ether) zu bestätigen. Ein authentisches Spektrum sollte von einem seriösen Lieferanten zur Verfügung gestellt werden.[5]
Workflow zur Identitätsprüfung
Bildunterschrift: Workflow für die spektroskopische Identitätsprüfung.
Teil 2: Bewertung der Reinheit – Was ist sonst noch in der Probe?
Nachdem die Identität bestätigt wurde, muss die Reinheit quantifiziert werden. Chromatographische Techniken sind hierfür der Goldstandard, da sie die Trennung, Identifizierung und Quantifizierung von Verunreinigungen ermöglichen.
Die Synthese von 2-(2-Aminoethoxy)ethanol erfolgt typischerweise durch die Aminierung von Diethylenglykol (DEG) mit Ammoniak.[7] Dieser Prozess kann zu mehreren verwandten Verunreinigungen führen, darunter:
Diethylenglykol (DEG): Nicht umgesetztes Ausgangsmaterial.
Morpholin: Ein zyklisches Nebenprodukt, das sich unter den Reaktionsbedingungen bilden kann.[7]
Andere Aminoalkohole: Produkte aus Nebenreaktionen.
Die GC ist eine ausgezeichnete Methode zur Analyse von flüchtigen und thermisch stabilen Verbindungen wie 2-(2-Aminoethoxy)ethanol.[8] Sie eignet sich hervorragend zur Quantifizierung von Restlösungsmitteln und vielen prozessbedingten Verunreinigungen.[9][10]
Experimentelles Protokoll (Beispiel):
Säule: Eine polare Säule (z. B. eine mit Polyethylenglykol (WAX) beschichtete Kapillarsäule) ist für die Trennung von polaren Analyten wie Aminen und Alkoholen geeignet.
Injektor: Split/Splitless-Injektor bei 250 °C.
Trägergas: Helium oder Wasserstoff mit konstanter Flussrate.
Ofenprogramm: Start bei 80 °C (2 min halten), dann mit 10 °C/min auf 220 °C erhöhen (5 min halten).
Detektor: Flammenionisationsdetektor (FID) bei 280 °C. Der FID ist empfindlich gegenüber organischen Verbindungen und liefert eine quantitative Antwort, die proportional zur Masse des Analyten ist.
Quantifizierung: Die Reinheit wird typischerweise als Flächenprozent des Hauptpeaks im Verhältnis zur Gesamtfläche aller Peaks im Chromatogramm berechnet. Für eine genauere Quantifizierung sollte eine externe oder interne Standardkalibrierung verwendet werden.
Selbstvalidierendes System: Die Systemtauglichkeit muss vor der Analyse überprüft werden. Dazu gehören die Injektion eines Standards, um die Auflösung zwischen dem Hauptpeak und bekannten Verunreinigungen, die Tailing-Faktoren und die Reproduzierbarkeit der Injektionen zu überprüfen.
Obwohl GC oft bevorzugt wird, kann HPLC für die Analyse von weniger flüchtigen oder thermisch labilen Verunreinigungen nützlich sein. Da 2-(2-Aminoethoxy)ethanol kein starkes Chromophor besitzt, ist eine Derivatisierung vor der Säule oft notwendig, um eine empfindliche UV-Detektion zu ermöglichen. Alternativ können Detektoren wie Charged Aerosol Detector (CAD) oder Brechungsindex-Detektoren (RI) verwendet werden.
Experimentelles Protokoll (Beispiel mit Derivatisierung):
Derivatisierung: Reaktion der Probe mit einem Reagenz wie o-Phthalaldehyd (OPA) in Gegenwart eines Thiols, um ein hochgradig UV-aktives Isoindol-Derivat zu bilden.
Säule: C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm).
Mobile Phase: Gradient aus einem Puffer (z. B. Acetat- oder Phosphatpuffer, pH 7) und einem organischen Lösungsmittel wie Acetonitril oder Methanol.[11]
Flussrate: 1,0 mL/min.
Detektion: UV-Detektor bei einer Wellenlänge, die für das Derivat maximal ist (z. B. 340 nm).
Quantifizierung: Ähnlich wie bei der GC, basierend auf der Peakfläche im Verhältnis zu Standards.
Kausalität der experimentellen Wahl: Die Chromatographie bietet die notwendige Trennleistung, um eng verwandte Verunreinigungen vom Hauptprodukt zu trennen und sie zu quantifizieren. Die Wahl zwischen GC und HPLC hängt von der Art der erwarteten Verunreinigungen und der verfügbaren Ausrüstung ab.
Workflow zur Reinheitsbewertung
Bildunterschrift: Workflow für die chromatographische Reinheitsanalyse.
Teil 3: Vergleichsdaten und Interpretation
Ein direkter Vergleich der von verschiedenen Lieferanten erhaltenen Analysezertifikate (Certificate of Analysis, CoA) ist ein erster Schritt. Die unabhängige Verifizierung dieser Daten im eigenen Labor ist jedoch unerlässlich.
Tabelle 1: Hypothetischer Vergleich von 2-(2-Aminoethoxy)ethanol von drei Lieferanten
Parameter
Lieferant A
Lieferant B
Lieferant C
Methode
Identität
¹H-NMR
Konform
Konform
Konform
400 MHz, DMSO-d₆
Molekulargewicht (MS)
105.1
105.1
105.2
ESI-MS
FTIR
Konform
Konform
Nicht konform¹
ATR
Reinheit
GC-Reinheit (Flächen-%)
99.8%
99.2%
99.7%
GC-FID
Wassergehalt (%)
0.1%
0.3%
0.15%
Karl Fischer
Verunreinigungsprofil (GC)
Diethylenglykol
0.05%
0.25%
0.08%
GC-FID
Morpholin
< 0.01%
0.15%
0.02%
GC-FID
Unbekannte Verunreinigung 1
0.03% (RT=5.2 min)
0.05% (RT=5.2 min)
0.11% (RT=5.2 min)
GC-FID
Unbekannte Verunreinigung 2
n.d.²
0.05% (RT=7.8 min)
n.d.²
GC-FID
¹ Nicht konform: Das FTIR-Spektrum von Lieferant C zeigte eine unerwartete Bande im Carbonylbereich (~1720 cm⁻¹), was auf eine Verunreinigung hindeutet.
² n.d.: nicht nachweisbar.
Interpretation der Ergebnisse:
Lieferant A: Zeigt die höchste Reinheit und das sauberste Verunreinigungsprofil. Alle Identitätstests sind konform. Dies wäre die bevorzugte Wahl für anspruchsvolle Anwendungen.
Lieferant B: Hat eine geringere Reinheit und signifikant höhere Mengen an prozessbedingten Verunreinigungen (DEG und Morpholin) sowie eine zusätzliche unbekannte Verunreinigung. Obwohl die Identität grundsätzlich bestätigt wurde, könnte diese Qualität für weniger kritische Anwendungen akzeptabel sein, erfordert aber eine sorgfältige Abwägung.
Lieferant C: Ist trotz guter GC-Reinheit problematisch. Die nicht konforme FTIR-Analyse deutet auf eine Verunreinigung mit einer anderen funktionellen Gruppe hin, die in der GC-Analyse möglicherweise nicht sichtbar oder nicht aufgelöst wurde. Diese Charge sollte zurückgewiesen und weiter untersucht werden.
Schlussfolgerung: Ein integrierter Ansatz für garantierte Qualität
Die Überprüfung der Identität und Reinheit von kritischen Reagenzien wie 2-(2-Aminoethoxy)ethanol ist kein optionaler Schritt, sondern eine wissenschaftliche Notwendigkeit. Ein robuster Qualitätskontrollprozess kombiniert mehrere orthogonale Analysemethoden, um ein vollständiges Bild der Materialqualität zu erhalten. Die spektroskopische Analyse (NMR, MS, FTIR) bestätigt die molekulare Identität, während chromatographische Techniken (GC, HPLC) eine genaue Quantifizierung der Reinheit und des Verunreinigungsprofils ermöglichen.
Verlassen Sie sich niemals ausschließlich auf das CoA eines Lieferanten. Eine unabhängige, laborinterne Überprüfung nach den hier beschriebenen Prinzipien schützt die Integrität Ihrer Forschung, gewährleistet die Reproduzierbarkeit Ihrer Ergebnisse und bildet die Grundlage für eine erfolgreiche und sichere Produktentwicklung.
Referenzen
The Good Scents Company. (n.d.). 2-(2-aminoethoxy) ethanol. Abgerufen von [Link]
ResearchGate. (2005). Determination of 2-aminoethanol in 2,2',2''-nitrilotriethanol by reversed-phase HPLC-UV using o-phthalaldehyde as a pre-column derivatizing reagent. Abgerufen von [Link]
Stolarczyk, E. U., Groman, A., & Maruszak, W. (2011). Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. Acta Poloniae Pharmaceutica, 68(2), 161–167. Abgerufen von [Link]
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Abgerufen von [Link]
Kazarian, S. G., & Chan, K. L. A. (2007). Fourier-transform infrared (FTIR) spectroscopy for monitoring and determining the degree of crystallisation of polyhydroxyalkanoates (PHAs). Analytical and Bioanalytical Chemistry, 388(4), 949–957. Abgerufen von [Link]
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Abgerufen von [Link]
SIELC Technologies. (2018). Separation of 2-[2-(Diethylamino)ethoxy]ethanol on Newcrom R1 HPLC column. Abgerufen von [Link]
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed protocol for the safe and compliant disposal of beta-Alanine, N-ethyl-N-phenyl-, methyl ester (CAS No. 21608-06-0). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Core Principle: Proactive Waste Management
The most effective strategy for chemical disposal begins with waste minimization. Before commencing any procedure, researchers should evaluate opportunities to reduce the scale of operations and prevent the generation of excess material.[1] However, when waste is generated, a systematic and informed disposal process is paramount. All chemical waste should be managed as hazardous until a formal characterization proves otherwise.[2]
Hazard Assessment and Waste Characterization
2.1. Physicochemical Properties
Data for beta-Alanine, N-ethyl-N-phenyl-, methyl ester is consolidated from authoritative chemical databases.
Safety data for analogous compounds, such as β-Alanine ethyl ester hydrochloride, indicate potential for eye and respiratory irritation.[5][6] While beta-Alanine itself is not classified under most hazard categories[7], a conservative approach is warranted.
Potential Hazards:
Eye Irritation: May cause serious eye irritation upon contact.
Skin Irritation: May cause skin irritation.
Respiratory Irritation: Inhalation of aerosols or vapors may irritate the respiratory tract.
2.3. Regulatory Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[8][9][10]
Listed Waste: beta-Alanine, N-ethyl-N-phenyl-, methyl ester is not found on the EPA's lists of hazardous wastes (F, K, P, or U lists).
Characteristic Waste: Based on its structure, it is unlikely to be ignitable, corrosive, or reactive under normal conditions.[9] Toxicity data is not available.
Causality Behind the Choice: In the absence of comprehensive toxicity data, the precautionary principle dictates that this compound should be treated as a hazardous waste. This ensures the highest level of safety and compliance. Disposal must be conducted through a licensed waste disposal company in accordance with local and national regulations.[11][12]
Personal Protective Equipment (PPE) and Handling
Proper PPE is non-negotiable when handling this compound and its waste.[5][13]
Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5]
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[14]
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of generation to the final handoff for disposal.
Step 1: Waste Collection and Segregation
Dedicated Container: Designate a specific, compatible waste container for beta-Alanine, N-ethyl-N-phenyl-, methyl ester and its contaminated materials (e.g., pipette tips, contaminated wipes). The original chemical container is often the best choice for its waste.[15] Use plastic containers where possible; avoid metal for acids/bases and glass for hydrofluoric acid.[9][16]
Compatibility: Do not mix this waste with other chemical streams unless their compatibility is confirmed. It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5] Segregate incompatible wastes to prevent dangerous reactions.[15][17]
Container Integrity: Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[1][15] Keep the container closed at all times except when adding waste.[2][15]
Step 2: Labeling
Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[2][15]
Required Information: The label must be completely filled out and include:
The full chemical name: "beta-Alanine, N-ethyl-N-phenyl-, methyl ester"
The words "Hazardous Waste"
All components and their approximate percentages
The specific hazards (e.g., "Irritant")
The name and contact information of the generating researcher or lab[2]
The date the container is full or ready for disposal[15]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designated Location: Store the labeled waste container in a designated SAA, which is at or near the point of generation and under the control of the lab personnel.[1][9]
Secondary Containment: Place the waste container within a secondary containment system, such as a chemically resistant tray or tub, to contain potential leaks or spills.[1][15][17]
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[9]
Step 4: Arranging for Disposal
Contact EHS: Once the container is full or the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[9]
Licensed Vendor: The EHS office will coordinate with a licensed hazardous waste vendor for proper transportation and disposal, fulfilling the "cradle-to-grave" requirement of RCRA.[2][11][18]
Spill Management Protocol
Immediate and correct response to a spill is critical.
Small Spills (Manageable by Lab Personnel):
Alert Colleagues: Notify others in the immediate area.
Don PPE: Wear the appropriate PPE as described in Section 3.
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]
Decontamination: Clean the spill area with soap and water.
Disposal: Label the container with the spill debris and dispose of it as hazardous waste.
Large Spills (Beyond Lab Capability):
Evacuate: Immediately evacuate the area.
Isolate: Close the doors and prevent entry.
Alert: Activate any emergency alarms and notify your institution's EHS or emergency response team from a safe location.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of beta-Alanine, N-ethyl-N-phenyl-, methyl ester.
Caption: Decision workflow for compliant chemical waste disposal.
References
Carl ROTH. (n.d.). Safety Data Sheet: β-Alanine. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88966, beta-Alanine, N-ethyl-N-phenyl-, methyl ester. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling.
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]